Lithium borate
Description
Overview of Diverse Chemical Forms and Structures of Lithium Borates
Lithium borate (B1201080) compounds exist in a multitude of chemical forms, each characterized by a unique arrangement of lithium, boron, and oxygen atoms. This structural diversity gives rise to a wide array of physical and chemical properties. The fundamental building blocks of borate structures are trigonal BO₃ and tetrahedral BO₄ units. mdpi.commetu.edu.tr These units can link in various ways to form complex anionic networks, including chains, rings, and three-dimensional frameworks. metu.edu.trup.ac.za
The ratio of lithium oxide (Li₂O) to boron trioxide (B₂O₃) is a critical factor in determining the specific type of lithium borate formed. up.ac.za This leads to a range of compounds, each with a distinct crystal structure. For instance, lithium metaborate (B1245444) (LiBO₂) features infinite chains of trigonal planar [BO₂O⁻]n anions. wikipedia.org In contrast, lithium tetraborate (B1243019) (Li₂B₄O₇) possesses a more complex three-dimensional network built from diborate (B₄O₉)⁶⁻ groups, which consist of two corner-sharing BO₄ tetrahedra and two planar BO₃ triangles. researchgate.netbenthamopen.com
Beyond these common forms, research has identified other stoichiometries with unique crystal structures. Li₆B₄O₉ is notable for being constructed from clusters of four BO₃ triangular units. acs.org Li₃B₁₁O₁₈ exhibits a three-dimensional network containing B₃O₇ and B₅O₁₀ rings. acs.org The addition of other elements can further diversify the structures, as seen in cesium this compound (CsLiB₆O₁₀), which features a borate network of B₃O₇ groups surrounding cesium and lithium atoms. iucr.org
In addition to crystalline forms, lithium borates readily form glasses. wikipedia.org The structure of these glasses is a random network of BO₃ and BO₄ units, with the proportion of each depending on the composition. arcjournals.orgtubitak.gov.tr This amorphous nature allows for continuous variation in properties, making them highly adaptable for various applications.
Interactive Data Table: Crystalline Forms of this compound
| Compound Name | Formula | Crystal System | Space Group | Key Structural Features |
| Lithium Metaborate (α-form) | LiBO₂ | - | - | Infinite chains of trigonal planar [BO₂O⁻]n anions. wikipedia.org |
| Lithium Metaborate (γ-form) | LiBO₂ | - | - | 3D array of [B(O⁻)₄]⁻ tetrahedra. wikipedia.org |
| Lithium Tetraborate | Li₂B₄O₇ | Tetragonal | I4₁cd | 3D network of diborate (B₄O₉)⁶⁻ groups. researchgate.netbenthamopen.com |
| - | Li₆B₄O₉ | Monoclinic | P2₁/n | Clusters of four BO₃ triangular units. acs.org |
| - | Li₃B₁₁O₁₈ | Monoclinic | P2₁/c | 3D network with B₃O₇ and B₅O₁₀ rings. acs.org |
| Cesium this compound | CsLiB₆O₁₀ | Tetragonal | I42d | Borate network of B₃O₇ groups. iucr.org |
Historical Context of this compound Research and Key Discoveries
The scientific journey of this compound compounds is intertwined with the development of analytical chemistry and materials science. While the element lithium was discovered in 1817 by Johan August Arfvedson, the systematic study of its compounds, including borates, evolved over a longer period. rsc.org
A significant early application that spurred research into lithium borates was in the field of analytical chemistry. In 1957, Dr. Fernand Claisse introduced the use of borax (B76245) (sodium tetraborate) as a flux for sample preparation in X-ray fluorescence (XRF) spectroscopy. up.ac.za However, the sodium content of borax presented limitations. This led to the introduction of lithium tetraborate (Li₂B₄O₇) as a superior flux, a development that significantly improved the analysis of light elements. up.ac.za This application drove further investigation into the physical and chemical properties of this compound melts and glasses.
The latter half of the 20th century saw the discovery of the nonlinear optical (NLO) properties of certain this compound crystals. A pivotal moment came in 1989 with the discovery of lithium triborate (LiB₃O₅, or LBO) as a new NLO crystal. optica.org This was followed by the identification of the NLO properties of lithium tetraborate (Li₂B₄O₇, or LTB). optica.org These discoveries opened up new avenues of research into the synthesis and characterization of high-quality single crystals for laser technology and other photonic applications. The development of cesium this compound (CLBO) in 1995 further expanded the family of borate-based NLO materials. aip.org
More recently, with the rise of lithium-ion batteries, research has shifted towards exploring the potential of lithium borates in energy storage. As early as 2000, lithium bis(oxalato)borate (LiBOB) was synthesized and investigated for its use in battery electrolytes. mdpi.com Ongoing research continues to explore various this compound compounds as solid-state electrolytes, coatings for electrodes, and electrolyte additives to enhance battery performance and safety. researchgate.netanl.gov
Contemporary Significance and Emerging Research Areas of this compound Materials
This compound materials continue to be a focal point of academic research due to their diverse and tunable properties, which make them relevant to several high-impact technological areas.
Solid-State Batteries: A major area of contemporary research is the application of lithium borates in all-solid-state lithium-ion batteries. researchgate.net Their good thermal stability, high ionic conductivity, and favorable interfacial properties make them promising candidates for solid electrolytes. researchgate.net Researchers are actively developing new synthesis methods, such as atomic layer deposition, to create thin, uniform films of this compound that can serve as protective coatings on electrodes or as the solid electrolyte itself. anl.govacs.org These coatings can help to suppress the formation of lithium dendrites, a major failure mechanism in lithium-metal batteries, thereby enhancing cycling stability and safety. researchgate.net Novel this compound salts and this compound polycarbonates are also being designed for use in solid polymer electrolytes. researchgate.netox.ac.uk
Nonlinear Optics: this compound crystals, such as lithium triborate (LBO) and cesium this compound (CLBO), remain critical materials in the field of nonlinear optics. optica.orgeksmaoptics.com Their ability to generate ultraviolet (UV) and deep-ultraviolet (DUV) light through harmonic generation is essential for a range of applications, including semiconductor manufacturing, medical procedures, and scientific instrumentation. eksmaoptics.comrsc.org Current research focuses on growing larger, higher-quality crystals and exploring new compositions, like Li₃B₅O₈(OH)₂, to achieve even shorter wavelengths and higher conversion efficiencies. rsc.org
Glass and Ceramic Science: The fundamental role of lithium borates in forming glasses and ceramics continues to be an active area of investigation. borates.today Studies on the structure of this compound glasses at different temperatures and compositions provide insights into the relationship between atomic arrangements and macroscopic properties like density and viscosity. acs.orgresearchgate.net This knowledge is crucial for designing specialized glasses for various applications, from sealing materials in electronics to vitrification of nuclear waste.
Neutron Detection: The isotopes ¹⁰B and ⁶Li have large neutron capture cross-sections, making lithium tetraborate an excellent material for neutron scintillation detectors. mdpi.com Research in this area focuses on doping lithium tetraborate with rare-earth elements to enhance its scintillation efficiency and light output, which is critical for applications in national security, nuclear reactor monitoring, and medical dosimetry. mdpi.com
Emerging Synthesis and Exploration: The discovery of new this compound deposits, often associated with volcanic-sedimentary settings, is opening up new avenues for understanding the natural formation of these minerals and exploring their potential as a source of lithium. geoscienceworld.org Concurrently, novel synthesis methods are being developed, such as using carbon dioxide as a modifying agent in aqueous reactions, to produce this compound compounds more efficiently. yildiz.edu.trresearchgate.net
Interactive Data Table: Key Research Areas and Applications of this compound
| Research Area | Key this compound Compounds | Application/Significance |
| Solid-State Batteries | Li₂B₄O₇, LiBO₂, LiBOB, this compound Polycarbonates | Solid electrolytes, electrode coatings, electrolyte additives. mdpi.comresearchgate.netanl.govox.ac.uk |
| Nonlinear Optics | LiB₃O₅ (LBO), CsLiB₆O₁₀ (CLBO), Li₃B₅O₈(OH)₂ | Harmonic generation for UV and DUV lasers. optica.orgeksmaoptics.comrsc.org |
| Glass and Ceramic Science | Li₂O-B₂O₃ systems | Formation of specialized glasses and ceramics. borates.today |
| Neutron Detection | Li₂B₄O₇ | Scintillation material for detecting neutrons. mdpi.com |
| Geochemistry | Jadarite (LiNaSiB₃O₇(OH)) | Exploration of new lithium resources. geoscienceworld.org |
Structure
2D Structure
Properties
IUPAC Name |
trilithium;borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO3.3Li/c2-1(3)4;;;/q-3;3*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUWBIIVUYSTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].B([O-])([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BLi3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926674 | |
| Record name | Trilithium borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12676-27-6, 1303-94-2 | |
| Record name | Boric acid, lithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trilithium borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthesis Methodologies for Lithium Borate Materials
High-Temperature Solid-State Reaction Techniques
High-temperature solid-state reaction is a conventional and widely used method for producing lithium borates. metu.edu.tr This technique generally involves the direct reaction of solid precursors at elevated temperatures to form the desired compound. yildiz.edu.tr The process relies on the interdiffusion of ions between the reacting solids, making factors like particle size, mixing homogeneity, and temperature profiles crucial for a successful synthesis. metu.edu.tr
Controlled Annealing and Sintering Processes
Controlled annealing and sintering are critical post-synthesis or final-stage steps in the solid-state method. google.com Annealing involves heating the material to a specific temperature and holding it there for a period to reduce crystal defects and relieve internal stresses. google.com Sintering uses heat to compact and densify the material, joining particles together without melting them. google.com
In the synthesis of lithium tetraborate (B1243019) (Li₂B₄O₇), for instance, a glassy mass formed by rapid cooling from a melt can be reheated to around 650°C for a specific duration, followed by a secondary cooling stage to obtain the desired polycrystalline form. benthamopen.com Sintering temperatures for preparing lithium borate (B1201080) pellets for applications like thermoluminescence dosimetry are often high, with temperatures around 850°C being utilized. researchgate.net The goal of these thermal treatments is often to produce a material with high crystallinity and thermal stability. mdpi.com However, excessively high temperatures (above 1050°C) can lead to the volatilization of the borate flux. researchgate.net
The table below summarizes various annealing and sintering conditions reported for lithium borate synthesis.
| Material/Process | Temperature (°C) | Duration | Purpose/Outcome | Reference(s) |
| Lithium Tetraborate | 650 | 30 minutes | Reheating of glassy mass | benthamopen.com |
| Lithium Tetraborate Pellets | 850 | - | Pressing and sintering operations | researchgate.net |
| Composite Cathode Material | ≤ 400 | - | Optional sintering/annealing step | google.com |
| Li₂B₄O₇:Cu | 300 | 10 minutes | Pre-irradiation annealing | researchgate.net |
| NCM Cathode Regeneration | 800 - 900 | - | Optimize electrochemical properties | mdpi.com |
Optimization of Reaction Parameters for Phase Purity
Achieving a single, pure phase is a primary objective in the synthesis of lithium borates, as impurities or undesired phases can negatively impact the material's performance. yildiz.edu.tr The optimization of reaction parameters is therefore essential. Key parameters in solid-state reactions include the stoichiometry of the reactants, reaction temperature, and heating duration. metu.edu.tr
For the synthesis of lithium tetraborate from lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃), a stoichiometric mixture is typically used. yildiz.edu.trbenthamopen.com However, since boric acid can sublime at higher temperatures, the initial reactant ratio may change, potentially leading to the formation of undesired products. yildiz.edu.tr To counteract this and ensure a complete reaction, multi-stage heating processes are often employed. A common approach involves an initial heating stage at a lower temperature (e.g., 400°C for 3 hours) followed by a higher temperature stage (e.g., 750°C for 4 hours), often with intermittent mixing to improve the diffusion of reactants. metu.edu.trbenthamopen.com In some cases, temperatures as high as 950°C to 1150°C are used to ensure the removal of any residual water or carbon dioxide. benthamopen.com The choice of precursors, such as using lithium hydroxide (B78521) monohydrate instead of lithium carbonate, can also be a key parameter in the process. google.com
Solution-Assisted and Hydrothermal Synthesis Approaches
Solution-based methods offer alternatives to high-temperature solid-state reactions, often providing better control over particle size and morphology at lower temperatures. These techniques involve dissolving precursors in a solvent, followed by precipitation or crystallization of the desired this compound compound.
Aqueous Phase Reaction and Crystallization Pathways
Aqueous phase reactions involve dissolving lithium and boron sources, such as lithium carbonate and boric acid, in water. yildiz.edu.trresearchgate.netlaccei.org This method can facilitate more homogeneous mixing of reactants compared to solid-state grinding. metu.edu.tr One innovative approach involves using pressurized carbon dioxide (CO₂) in the aqueous phase. yildiz.edu.trresearchgate.netdergipark.org.tr The CO₂ enhances the dissolution rate of the reactants, promoting a faster reaction. researchgate.netdergipark.org.tr This process typically occurs in two steps: an initial aqueous reaction to form an amorphous hydrated precursor like Li₂B₄O₇·3H₂O, followed by a thermal treatment at moderate temperatures (300-400°C) to crystallize the anhydrous Li₂B₄O₇. yildiz.edu.trresearchgate.netdergipark.org.tr
Another variant is the water/solution assisted synthesis, where stoichiometric amounts of precursors are mixed in water and heated at temperatures below 100°C to disperse the materials. laccei.org The water is then evaporated, and the resulting mixture is calcined at higher temperatures (e.g., an initial step at 150°C followed by 750°C) to form the final product. laccei.orgiaea.org This method has been shown to produce large single crystals. researchgate.net
The table below outlines the conditions for a two-step aqueous phase reaction using CO₂.
| Step | Process | Reactants | Conditions | Product | Reference(s) |
| 1 | Aqueous Phase Reaction | Li₂CO₃, H₃BO₃ | In water with CO₂ pressure (10-40 bar) | Amorphous Li₂B₄O₇·3H₂O | yildiz.edu.trresearchgate.netdergipark.org.tr |
| 2 | Crystallization | Amorphous Precursor | Thermal treatment at 300-400°C for 1 hour | Crystalline Li₂B₄O₇ | yildiz.edu.trresearchgate.netdergipark.org.tr |
Sol-Gel Methodologies for Amorphous this compound Precursors
The sol-gel method is a versatile low-temperature technique used to produce amorphous or glassy materials, including lithium borates. mdpi.comresearchgate.net This process involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides, in a solution to form a "sol" (a colloidal suspension). Further processing leads to a "gel," which is a solid network containing the solvent. Subsequent drying and heat treatment of the gel can yield a dense glass or a crystalline powder. cambridge.org
For this compound synthesis, precursors like triethyl borate for B₂O₃ and lithium methoxide (B1231860) for Li₂O can be used. researchgate.net The resulting powders from the Li₂O–B₂O₃ system often exhibit glassy, amorphous characteristics. researchgate.net Heat treatment of these amorphous powders can then be used to transform them into a crystalline phase, such as Li₂B₄O₇. researchgate.net Other variations, like the Pechini method, use citric acid as a chelating agent and ethylene (B1197577) glycol as a co-solvent to form a polymeric gel that entraps the metal ions, which is then calcined. yildiz.edu.tr
Hydrothermal Crystal Growth Techniques for Lithium Borates
Hydrothermal synthesis involves crystallization from high-temperature aqueous solutions at high vapor pressures. This technique is particularly effective for growing high-quality single crystals that are difficult to obtain from a melt. rsc.orgrsc.org For lithium borates, experiments have been successfully conducted under relatively low-temperature and low-pressure conditions (e.g., 230°C and 100 atm). rsc.orgrsc.org
The process can be used for both spontaneous nucleation and seeded growth. In one study, fine Li₂B₄O₇ powder was successfully transformed into small (1-3mm) crystals by holding it in a dilute lithium hydroxide (LiOH) mineralizer solution with a temperature gradient (e.g., 565°C dissolution zone, 490°C precipitation zone) for several days. dtic.mil This technique allows for the growth of centimeter-sized crystals in a relatively short time. capes.gov.brresearchgate.net However, phase stability is a critical factor; studies have shown that under certain thermodynamic conditions between 350°C and 550°C, γ-LiBO₂ can be the more stable phase than Li₂B₄O₇. dtic.mil
The table below presents examples of hydrothermal growth conditions for different this compound phases.
| Target Crystal | Precursors/Nutrient | Mineralizer/Solvent | Temperature (°C) | Pressure (atm) | Outcome | Reference(s) |
| Li₂B₄O₇ | Li₂B₄O₇ powder | 10⁻⁶ M LiOH | 565 (dissolution), 490 (precipitation) | - | Small (1-3mm) Li₂B₄O₇ crystals | dtic.mil |
| Li₂B₄O₇ | - | Formic Acid | 230 | 100 | Li₂B₄O₇ single crystals | rsc.orgrsc.orgdtic.mil |
| γ-LiBO₂ | γ-LiBO₂ crystallites | Dilute aqueous LiOH | 535 (dissolution), 495 (growth) | - | Centimeter-size γ-LiBO₂ crystals | capes.gov.brresearchgate.net |
| Li₃B₅O₈(OH)₂ | Li₂CO₃, H₃BO₃ | Water | 150 | - | Orthorhombic micro-rods | qianggroup.com |
Melt Quenching and Glass Formation Processes
Conventional Melt Quenching for this compound Glasses
The conventional melt quenching technique is a widely employed method for producing this compound glasses. iaea.orgthaiscience.infocapes.gov.brijera.comingentaconnect.com This process involves melting a homogenous mixture of raw materials at high temperatures, followed by rapid cooling to prevent crystallization and form a glassy, amorphous solid. thaiscience.infobenthamopen.comwarwick.ac.uk The starting materials typically consist of lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃) or lithium oxide (Li₂O) and boron trioxide (B₂O₃). metu.edu.trnii.ac.jptib-op.org
The process begins with the thorough mixing of the precursor powders in specific molar ratios to achieve the desired glass composition. thaiscience.infotib-op.org This mixture is then placed in a crucible, often made of platinum or a platinum-rhodium alloy, and heated in a furnace to temperatures ranging from 840 to 1300°C, depending on the specific composition. nii.ac.jptib-op.org The melt is held at this high temperature for a period, typically around 1.5 to 4 hours, to ensure complete melting and homogenization. thaiscience.infotib-op.org To aid in homogenization, the melt may be stirred periodically. thaiscience.info
Following the melting stage, the molten liquid is rapidly cooled or "quenched." benthamopen.comwarwick.ac.uk This can be achieved by pouring the melt onto a preheated steel plate or into a mold made of materials like steel or super-alloys. thaiscience.infotib-op.org The rapid cooling prevents the atoms from arranging into a crystalline lattice, resulting in an amorphous, glassy structure. thaiscience.infowarwick.ac.uk The resulting glass is often annealed at a lower temperature (e.g., 200-300°C) to relieve internal stresses and improve its thermal stability and strength. thaiscience.info The amorphous nature of the produced glasses is typically confirmed using X-ray diffraction (XRD), which shows the absence of sharp crystalline peaks. iaea.orgingentaconnect.comresearchgate.net
Role of Modifiers in Glass Formation and Structural Alterations
In the context of this compound glasses, modifiers are typically metal oxides that are added to the glass network to alter its structure and, consequently, its physical and chemical properties. nih.govijarse.com While boron trioxide (B₂O₃) acts as the primary network former, creating a glass structure composed of trigonal BO₃ and tetrahedral BO₄ units, lithium oxide (Li₂O) acts as a network modifier. warwick.ac.uknih.govacs.org
The addition of Li₂O to the borate glass network disrupts the B-O-B bonds and leads to the formation of non-bridging oxygens (NBOs). nih.govelsevier.es This structural change has several significant effects. The presence of lithium ions can open up the glass network, leading to a decrease in viscosity and a weakening of the bond strength. nih.gov A key structural transformation that occurs with the addition of Li₂O is the conversion of trigonal BO₃ units to tetrahedral BO₄ units. nih.govijarse.com This conversion continues with increasing lithium content until the ratio of BO₄ to BO₃ units approaches unity, as seen in Li₂O–2B₂O₃ glass. nih.gov The formation of BO₄ tetrahedra generally enhances the connectivity and stability of the glass network. tib-op.orgnih.gov
Other metal oxides can also be introduced as modifiers to further tailor the properties of this compound glasses. These can include oxides of alkaline earth metals (e.g., MgO, CaO), transition metals (e.g., ZnO, CuO), and heavy metals (e.g., PbO). researchgate.netajol.infoniscair.res.in The role of these modifiers can be complex. For instance, at low concentrations, they typically act as network modifiers, occupying interstitial positions within the glass structure. acs.orgajol.info However, at higher concentrations, some oxides, like PbO and ZnO, can start to act as network formers themselves. nih.govelsevier.es
The specific modifier used can have distinct effects on the glass properties. For example:
Aluminum Oxide (Al₂O₃): Can be integrated into the glass framework, forming lithium aluminum boron oxide crystalline phases upon heat treatment. nih.govacs.org
Lead(II) Oxide (PbO): At low concentrations (10-20 mol%), lead ions act as network modifiers, disordering the borate glass structure. nih.gov At higher concentrations (up to 60 mol%), PbO can act as a glass former. nih.gov The addition of PbO can also decrease the water content of the glass. nih.gov
Zinc Oxide (ZnO): Is considered a talented transition metal to have a dual role in glass matrices, acting as either a modifier or a former, which allows for control over the refractive index. elsevier.es
The introduction of these modifiers alters various physical properties of the this compound glass, as illustrated in the table below, which shows the effect of adding 10 mol% of either aluminum oxide or lead(II) oxide to a base this compound glass. acs.org
Table 1: Effect of Modifiers on Physical Properties of this compound Glass
| Property | Base Glass (B0) | Al₂O₃-Modified (A0) | PbO-Modified (L0) |
|---|---|---|---|
| Density (g/cm³) | 2.25 | 2.31 | 3.25 |
| Molar Volume (Vm) (cm³/mol) | 28.18 | 28.52 | 26.68 |
| Packing Density (Vt) | 0.6403 | 0.6174 | 0.6358 |
| Internuclear Distance (ri) (Å) | 2.01 | 2.02 | 1.97 |
| Boron-Boron Separation ⟨dB–B⟩ (Å) | 4.67 | 4.69 | 4.58 |
Data sourced from a study on the structural changes of 25Li₂O-(75 – x)B₂O₃ glass with modifiers. acs.org
Novel and Green Synthesis Pathways
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing this compound materials. metu.edu.trfrontiersin.orgresearchgate.net This technique utilizes microwave energy to directly and uniformly heat the precursor materials, leading to significantly shorter reaction times and lower synthesis temperatures compared to conventional heating methods. frontiersin.orgresearchgate.net The process can convert electromagnetic energy into heat and internal molecular kinetic energy, which enhances the diffusion coefficient and accelerates the reaction rate. frontiersin.org
In the synthesis of this compound compounds like lithium triborate (LiB₃O₅), microwave-assisted methods have been shown to be effective, sometimes in combination with conventional heating to optimize crystallinity. metu.edu.tr For instance, the addition of thermal auxiliaries like sucrose (B13894) during a microwave pre-heating step can improve the crystallinity of the final product. metu.edu.tr The advantages of microwave synthesis include:
Reduced Reaction Time: Reactions can often be completed in minutes. frontiersin.orgadvancedcarbonscouncil.orggoogle.com
Energy Efficiency: Direct heating of the reactants is more energy-efficient than heating the entire reaction vessel. researchgate.netpreprints.org
Improved Product Properties: This method can lead to products with high crystallinity and purity, and potentially novel structures and morphologies. frontiersin.orgresearchgate.net
Research has demonstrated the successful synthesis of various materials using this technique, including lithium tetraborate (Li₂B₄O₇) and doped this compound phosphors. metu.edu.trresearchgate.net The rapid heating helps in accelerating the reaction rate and can produce nanosized powders. researchgate.net
One-Pot Multi-Component Coupling Reactions Utilizing Carbon Dioxide
While specific research on one-pot multi-component coupling reactions utilizing carbon dioxide for the direct synthesis of this compound is not extensively detailed in the provided context, related research points to the synthesis of amorphous this compound-carbonate (LBCO) films through Atomic Layer Deposition (ALD). rsc.org This process involves the synthesis of glassy Li₃BO₃–Li₂CO₃ electrolytes, indicating that carbonate and borate components can be integrated into a single material. rsc.org First-principles calculations have shown that the precise control of lithium and carbon content, as achievable with ALD, can enhance the rotational motion of carbonate and borate anions, leading to higher ionic conductivity. rsc.org This suggests the potential for developing one-pot synthesis methods where carbon dioxide could be used as a reactant to introduce carbonate groups into a this compound matrix, creating mixed-anion materials with tailored properties.
Atomic Layer Deposition (ALD) for Thin Film Lithium Borates
Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for the growth of highly conformal and uniform films with precise thickness control at the atomic level. figshare.comacs.org This method is particularly promising for applications in next-generation lithium-ion batteries, where thin-film electrolytes and protective coatings are required. figshare.comacs.org
The ALD process for this compound typically involves sequential, self-limiting surface reactions of different precursor gases. A common ALD process for this compound uses lithium bis(trimethylsilyl)amide (LiHMDS), water (H₂O), and trimethylborate (TMB) as precursors. figshare.comacs.orgugent.be The process can be described by the following steps in a cycle:
Pulsing of the lithium precursor (e.g., LiHMDS).
Purging the reactor to remove the excess precursor and byproducts.
Pulsing the co-reactant (e.g., H₂O).
Purging the reactor.
Pulsing the boron precursor (e.g., TMB).
Purging the reactor.
By repeating these cycles, a thin film of this compound is grown layer by layer. The as-deposited this compound films are typically amorphous. figshare.com
A "supercycle" approach can also be used to create more complex materials, such as lithium borophosphate. figshare.comacs.org This involves combining the ALD cycles for this compound with those for another material, like lithium phosphate (B84403) (Li₃PO₄), allowing for tunable B/P ratios in the final film. figshare.comacs.org
The properties of ALD-grown this compound films are highly dependent on the deposition parameters, such as temperature. For instance, the ionic conductivity of this compound films can be optimized by adjusting the deposition temperature. figshare.comugent.be
Table 2: ALD Precursors for this compound and Related Materials
| Material | Lithium Precursor | Boron Precursor | Other Precursors/Reactants |
|---|---|---|---|
| This compound | lithiumbis(trimethylsilyl)amide (LiHMDS), lithium tertiary butoxide | trimethylborate (TMB), boric acid, B₂H₆, BF₃ | H₂O, O₃, H₂O₂ |
| Lithium Borophosphate | lithiumbis(trimethylsilyl)amide (LiHMDS) | trimethylborate (TMB) | Li₃PO₄ process precursors |
| This compound-Carbonate | - | - | - |
Data compiled from various ALD studies. rsc.orgfigshare.comugent.belabpartnering.org
Structural Elucidation and Advanced Characterization of Lithium Borate Systems
Diffraction Techniques for Crystalline and Amorphous Phases
Diffraction methods are fundamental in distinguishing between the ordered atomic arrangement in crystalline lithium borate (B1201080) and the disordered nature of lithium borate glasses.
X-ray diffraction (XRD) is a powerful tool for identifying crystalline phases and assessing the degree of crystallinity in this compound materials. In amorphous this compound glasses, XRD patterns typically show broad, diffuse humps, indicative of short-range structural order. acs.org For instance, in a 25Li₂O-(75–x)B₂O₃ glass system, a characteristic broad hump is observed between 2θ values of 15° and 30°. acs.org
Upon controlled heat treatment, these amorphous glasses can undergo crystallization, leading to the appearance of sharp, well-defined peaks in the XRD pattern. These peaks correspond to specific crystalline phases. For example, studies have identified the formation of lithium tetraborate (B1243019) (Li₂B₄O₇, also known as diomignite) and lithium heptaborate (Li₃(B₇O₁₂)) in heat-treated this compound glasses. acs.orgresearchgate.net The addition of other oxides can also influence the resulting crystalline phases. For instance, the incorporation of aluminum oxide can lead to the formation of lithium aluminum boron oxide (Li₂(AlB₅O₁₀)). acs.orgacs.org
The intensity and sharpness of the diffraction peaks provide information about the degree of crystallinity. A higher degree of crystallinity results in more intense and narrower peaks. acs.org XRD analysis can also be used to track the progression of crystallization. For example, in this compound glasses containing copper oxide, partial crystallization is observed at CuO concentrations above 25 mol%, with the crystalline phase identified as cuprite (B1143424) (Cu₂O). sci.am Similarly, the synthesis of nano-sized lithium tetraborate has been monitored using XRD to confirm the crystalline nature of the product at different calcination temperatures. researchgate.net
The amorphous or crystalline nature of this compound samples prepared by various methods, such as melt quenching, is routinely confirmed by the absence or presence of sharp peaks in their XRD patterns. arcjournals.orgacademicjournals.orgscientific.net
Table 1: Crystalline Phases Identified in this compound Systems using XRD
| Identified Crystalline Phase | Chemical Formula | Reference |
| Lithium tetraborate (Diomignite) | Li₂B₄O₇ | acs.orgresearchgate.net |
| Lithium triborate | LiB₃O₅ | researchgate.net |
| Lithium heptaborate | Li₃(B₇O₁₂) | acs.org |
| Lithium aluminum boron oxide | Li₂(AlB₅O₁₀) | acs.orgacs.org |
| Cuprite | Cu₂O | sci.am |
While powder XRD is excellent for phase identification in polycrystalline samples, single crystal X-ray diffraction (SXRD) provides precise information about the crystal structure of a single crystal, including the determination of its unit cell parameters. For this compound crystals, SXRD is the definitive method to establish the exact arrangement of lithium, boron, and oxygen atoms in the crystal lattice.
For example, lithium tetraborate (Li₂B₄O₇) crystals grown by the Czochralski technique have been characterized using SXRD. These studies confirm that Li₂B₄O₇ belongs to the tetragonal crystal system with lattice parameters a = b = 9.479 Å and c = 10.286 Å. This level of detail is crucial for understanding the fundamental structure-property relationships in these materials.
In contrast to the long-range periodic order found in crystals, glasses exhibit only short-range order (SRO), meaning a regular and predictable arrangement of atoms exists only over a few atomic distances. Neutron diffraction is a particularly powerful technique for investigating the SRO in this compound glasses. capes.gov.braps.org
Neutron diffraction studies on metal oxide modified borate glasses, including this compound, have revealed key details about their SRO. capes.gov.braps.org The analysis of the atomic pair correlation function derived from neutron diffraction data shows two distinct B-O nearest-neighbor distances: approximately 1.37 Å, attributed to trigonal BO₃ units, and 1.47 Å, corresponding to tetrahedral BO₄ groups. capes.gov.braps.org This confirms the dual coordination of boron in these glasses. The relative abundance of these BO₃ and BO₄ units can be quantified and has been found to be consistent with results from other techniques like Nuclear Magnetic Resonance (NMR). capes.gov.braps.org
Furthermore, neutron diffraction experiments have shown that the short-range order of the boron-oxygen network, including the first B-O, B-B, and O-O interatomic distances, is very similar for lithium, sodium, and silver borate glasses with the same modifier concentration. capes.gov.braps.org However, the intermediate-range order, which describes correlations on a length scale of 5-15 Å, can differ significantly depending on the modifying cation. capes.gov.braps.org In this compound glasses, changes in the intermediate-range order with modification are less dramatic compared to sodium or silver borate glasses. capes.gov.br
Molecular dynamics simulations complement experimental data by providing theoretical models of the glass structure. These simulations have also been used to investigate the SRO in this compound glasses, identifying the presence of BO₃ and BO₄ units and how their relative proportions change with composition and temperature. eie.graps.org
Single Crystal X-ray Diffraction (SXRD) for Unit Cell Parameter Determination
Vibrational and Resonance Spectroscopic Analysis
Vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, are indispensable for probing the specific structural groups and their connectivity within the borate network.
Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in this compound glasses by detecting the vibrational modes of the borate network. nih.govnih.goviaea.org The FTIR spectra of this compound glasses typically exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of B-O bonds in different structural units. nih.goviaea.org
The main spectral regions of interest are:
1200-1600 cm⁻¹: This region is associated with the asymmetric stretching vibrations of B-O bonds in trigonal BO₃ units. nih.govajol.info
800-1200 cm⁻¹: This broad band is attributed to the B-O bond stretching vibrations within tetrahedral BO₄ units. iaea.orgajol.info
Around 700 cm⁻¹: This band is assigned to the bending of B-O-B linkages within the borate network. nih.goviaea.org
The addition of Li₂O to boric oxide (B₂O₃) leads to the conversion of some BO₃ units into BO₄ units. nih.goviaea.org This structural change is reflected in the FTIR spectra by the growth of the band between 800 and 1200 cm⁻¹ at the expense of the bands in the 1200-1600 cm⁻¹ region. iaea.org
More detailed analysis of the FTIR spectra can reveal the presence of specific borate superstructural units. For example, bands around 925 cm⁻¹ have been associated with diborate groups, while a band at 1025 cm⁻¹ may indicate vibrations of diborate groups bridging to pentaborate groups. arcjournals.org The presence of non-bridging oxygen (NBO) atoms can also be inferred from FTIR data. researchgate.net
Table 2: Characteristic FTIR Absorption Bands in this compound Glasses
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Reference |
| 1200 - 1600 | Asymmetric stretching of B-O in BO₃ units | nih.govajol.info |
| 800 - 1200 | B-O stretching in BO₄ units | iaea.orgajol.info |
| ~700 | B-O-B bending vibrations | nih.goviaea.org |
| ~925 | Diborate groups | arcjournals.org |
| ~1025 | Diborate bridging to pentaborate groups | arcjournals.org |
| ~415-450 | Li-O bond vibrations | arcjournals.org |
Raman spectroscopy is another powerful vibrational spectroscopy technique that provides complementary information to FTIR for the structural analysis of this compound systems. It is particularly sensitive to the symmetric vibrations of the borate network and can be used to study structural transformations in both glasses and crystals. iaea.orgresearchgate.netingentaconnect.com
In this compound glasses, Raman spectra show characteristic bands that correspond to different borate structural units. For instance, the addition of Li₂O to B₂O₃ leads to the disappearance of the sharp peak at 806 cm⁻¹, which is characteristic of the boroxol rings present in pure vitreous B₂O₃, and the formation of tetraborate and later diborate groups. iaea.org High-temperature Raman spectroscopy has been employed to study the structural changes in this compound glasses and melts. researchgate.netingentaconnect.com These studies have shown that the fraction of four-fold coordinated boron atoms (N₄) decreases as the temperature increases, indicating a transformation of BO₄ units back to BO₃ units. researchgate.netingentaconnect.com
Raman studies on this compound crystals, such as LiB₃O₅ and Li₂B₄O₇, have helped in the assignment of specific vibrational modes. For example, in lithium tetraborate synthesized at low temperatures, bands at 778 cm⁻¹ and 721 cm⁻¹ are attributed to six-membered rings with one BO₄ tetrahedron and metaborate (B1245444) chains, respectively. researchgate.net
The combination of FTIR and Raman spectroscopy provides a comprehensive picture of the borate network structure, including the types of borate groups present, their connectivity, and how these structures evolve with composition and temperature.
Table 3: Raman Bands and their Structural Assignments in this compound Systems
| Wavenumber (cm⁻¹) | Structural Assignment | Reference |
| 780 and 760 | Glass to crystal transition | iaea.org |
| 778 | Six-membered rings with one BO₄ tetrahedron | researchgate.net |
| 721 | Metaborate chains | researchgate.net |
| 650-900 | Mid-frequency range indicating superstructural groupings | researchgate.netingentaconnect.com |
| 1200-1650 | High-frequency range related to fundamental BO₃ and BO₄ units | researchgate.netingentaconnect.com |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Defect States and Ion Valency
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating the local structure and electronic properties of paramagnetic centers in this compound glasses. icm.edu.pl This method is particularly sensitive to transition metal ions and radiation-induced defects, providing detailed information about their valence states, coordination environments, and interactions within the glass network.
In studies of this compound glasses doped with transition metal ions like manganese (Mn²⁺) and copper (Cu²⁺), EPR is instrumental in determining their incorporation into the glass structure. icm.edu.pl For instance, in lithium tetraborate (Li₂B₄O₇) and potassium-lithium tetraborate (KLiB₄O₇) glasses doped with manganese, EPR spectra reveal that manganese is present as Mn²⁺ ions. researchgate.net These ions exhibit characteristic EPR signals, including a broad absorption band around g ≈ 4.29 and an intense band at g = 2.00 with six well-resolved hyperfine lines, which is a signature of the ⁵⁵Mn nucleus. icm.edu.pl The parameters of the Mn²⁺ EPR spectra are found to be largely independent of the specific tetraborate glass composition and temperature within the 77–300 K range. icm.edu.pl
Similarly, for copper-doped this compound glasses, EPR confirms the presence of Cu²⁺ ions. researchgate.net The EPR spectra of Cu²⁺ in both Li₂B₄O₇ and KLiB₄O₇ glasses show similar g-values, although there are slight differences in the anisotropic hyperfine constants, suggesting subtle variations in the local environment of the Cu²⁺ ions depending on the glass matrix. researchgate.net It is generally concluded that both Mn²⁺ and Cu²⁺ ions substitute for lithium (or potassium) sites within the glass network, typically with a coordination number of 4 to 6 oxygen atoms. icm.edu.pl
EPR is also crucial for identifying and characterizing defect centers, which can be intrinsic or induced by irradiation. In lithium triborate (LiB₃O₅) crystals, for example, ionizing radiation can create electron and hole traps. optica.org Electrons can be trapped at oxygen vacancies, while holes can be self-trapped on oxygen ions or become trapped at oxygen ions adjacent to lithium vacancies. optica.org Each of these defect centers has a unique EPR spectrum, allowing for their identification and quantification. optica.org For example, the EPR spectrum of self-trapped holes can be observed at low temperatures (e.g., 55 K) after irradiation. optica.org
The study of vanadyl ions (VO²⁺) in tungsten this compound glasses provides another example of EPR's utility. The well-resolved hyperfine structure in the EPR spectra of VO²⁺ allows for the calculation of spin Hamiltonian parameters, which indicate that the V⁴⁺ ions exist as VO²⁺ in a tetragonally distorted octahedral coordination. Changes in the glass composition, such as the ratio of WO₃ to Li₂O, affect the tetragonality of the V⁴⁺O₆ complex, demonstrating the sensitivity of EPR to the local structure around the probe ion.
Table 1: EPR Parameters for Mn²⁺ and Cu²⁺ in this compound Glasses at 300 K
| Glass Composition | Ion | g-factor | Hyperfine Constant (A) |
| Li₂B₄O₇ | Mn²⁺ | g_iso ≈ 2.00 | A_iso ≈ 8.65 mT |
| KLiB₄O₇ | Mn²⁺ | g_iso ≈ 2.00 | A_iso ≈ 8.65 mT |
| Li₂B₄O₇ | Cu²⁺ | g∥ ≈ 2.34, g_⊥ ≈ 2.06 | A_∥ ≈ 14.28 mT, A_⊥ ≈ 2.34 mT |
| KLiB₄O₇ | Cu²⁺ | g_∥ ≈ 2.34, g_⊥ ≈ 2.06 | A_∥ ≈ 14.21 mT, A_⊥ ≈ 2.55 mT |
Data sourced from Padlyak et al. researchgate.net
Thermal Analysis for Phase Transitions and Structural Stability
Thermal analysis techniques are essential for characterizing the phase transitions and thermal stability of this compound systems. Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are two of the most common methods employed for this purpose.
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. scribd.comfilab.fr This method is highly effective for detecting thermal events such as phase transitions, crystallization, melting, and decomposition. worldoftest.commat-cs.com An endothermic process, like melting, results in the sample temperature lagging behind the reference temperature, while an exothermic process, such as crystallization, causes the sample temperature to lead. worldoftest.com
In the context of this compound compounds, DTA is used to determine their thermal stability and phase transition temperatures. For example, studies on the thermal dehydration of lithium metaborate dihydrate (LiBO₂·2H₂O) have utilized DTA to identify key thermal events. researchgate.net An exothermic peak observed around 750 K corresponds to the crystallization of the β-LiBO₂ phase. researchgate.net At higher temperatures, in the range of 800–900 K, the phase transition from β-LiBO₂ to α-LiBO₂ occurs, which is followed by a sharp endothermic peak indicating the congruent melting of α-LiBO₂ at approximately 1121 K. researchgate.net Similarly, DTA has shown that lithium tetraborate (Li₂B₄O₇) melts congruently at 1188 K. researchgate.net
The applications of DTA extend to various industries, including pharmaceuticals for assessing the thermal stability of active ingredients, and in the characterization of materials like cements and ceramics. filab.fr
Table 2: Key Thermal Events in this compound Compounds Identified by DTA
| Compound/Process | Temperature (K) | Event Type | Description |
| Dehydration of LiBO₂·2H₂O | ~750 | Exothermic | Crystallization of β-LiBO₂ |
| Phase Transition | 800-900 | - | β-LiBO₂ to α-LiBO₂ |
| Melting of α-LiBO₂ | 1121 | Endothermic | Congruent Melting |
| Melting of Li₂B₄O₇ | 1188 | Endothermic | Congruent Melting |
Data sourced from Nakagawa et al. researchgate.net
Differential Scanning Calorimetry (DSC) is another powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time, while it is subjected to a controlled temperature program. mdpi.com DSC can provide quantitative information about the enthalpy changes associated with thermal events. osti.gov It is widely used to study the thermal behavior of materials, including lithium-ion battery components. semanticscholar.orgtainstruments.com
In the study of this compound-based electrolytes for lithium-ion batteries, DSC is employed to evaluate thermal stability. For instance, a dual-salt electrolyte containing lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium difluoro(oxalato)borate (LiODFB) was found to begin decomposition above 138.5 °C in DSC tests. mdpi.comsemanticscholar.org The technique allows for the determination of critical thermodynamic parameters such as the onset temperature (Tₒ), peak temperature (Tₚ), and heat of reaction (ΔH) during thermal decomposition. mdpi.com
Temperature-Modulated DSC (TMDSC) is an advanced variation of the technique that can provide deeper insights into complex thermal events. researchgate.net TMDSC has been used to investigate the fragility of this compound glass systems by measuring the dynamic specific heat near the glass transition temperature. researchgate.net This allows for the determination of the fragility index, which is a measure of how rapidly the dynamics of a glass-forming liquid slow down as it approaches the glass transition. researchgate.net
DSC is also instrumental in analyzing the low-temperature performance of electrolytes by identifying crystallization and melting points. tainstruments.com Modulated DSC can even separate overlapping thermal events, such as cold crystallization and melting, providing a clearer understanding of the phase transition mechanisms. tainstruments.com
Table 3: Thermodynamic Parameters from DSC of a LiTFSI-LiODFB Electrolyte
| Parameter | Value |
| Onset Decomposition Temperature (Tₒ) | > 138.5 °C |
Data sourced from Sun et al. mdpi.comsemanticscholar.org
Differential Thermal Analysis (DTA) for Thermal Events
Microscopic and Morphological Investigations
Microscopic techniques are indispensable for visualizing the surface morphology and internal microstructure of this compound materials. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two of the most prominent methods used for these investigations.
Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons and detecting the signals that result from the electron-sample interactions. SEM is widely used to study the surface morphology, topography, and composition of materials.
In the study of this compound glasses and glass-ceramics, SEM provides valuable information about their microstructure. For example, in the preparation of lithium-chloro-borate glass-ceramics, SEM images revealed significant morphological changes as the material was heat-treated. cdnsciencepub.com The base glass showed a nearly uniform phase, but with increasing heat treatment time, irregularly shaped micro-crystallites with sizes ranging from 1 to 10 µm were observed to grow. cdnsciencepub.com
SEM is also used to examine the surface of goethite-doped this compound glasses, where it has been observed that the addition of certain dopants can result in a smoother surface with no agglomerations. researchgate.net Furthermore, in studies related to the bioactivity of calcium-lithium-borate glasses, SEM has been used to monitor the formation of a hydroxyapatite-like layer on the glass surface after immersion in simulated body fluid. researchgate.net
Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides much higher resolution than SEM, allowing for the visualization of a material's internal microstructure at the nanoscale and even atomic level. cip.com.cn In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the interaction of the electrons with the sample.
TEM is particularly useful for characterizing the microstructural features of complex materials like those used in lithium-ion batteries. cip.com.cnescholarship.orgnasa.gov While direct TEM studies specifically on the internal microstructure of simple this compound compounds are less common in the provided context, the principles of TEM are broadly applicable. For instance, TEM is used to study the growth mechanisms of crystals, such as neodymium-lithium-niobium-borate, from a glass matrix. utm.my
In the broader field of lithium-based materials, such as those for battery applications, TEM is crucial for understanding the structure-property relationships. nih.gov For example, it can reveal the atomic structure of electrode materials and the solid electrolyte interphase, which are critical for battery performance. cip.com.cn The high resolution of TEM allows for the direct observation of crystallographic defects, grain boundaries, and the distribution of different phases within the material.
Spectroscopic Investigations of Electronic and Optical Phenomena in Lithium Borates
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a important tool for examining the electronic transitions in lithium borates. It provides critical insights into the material's electronic band structure and how it is affected by external factors such as doping.
Lithium tetraborate (B1243019) (Li₂B₄O₇) in its single crystal form is known for its wide optical transparency, extending from 165 nm in the ultraviolet to 6000 nm in the infrared. mdpi.comresearchgate.net The fundamental absorption maximum for these crystals is located at approximately 133 nm. researchgate.netthinkdeterrence.com This wide transparency is a direct consequence of its large electronic band gap. Combined photoemission and inverse photoemission studies have determined the bulk band gap to be in the range of 8.9 to 10.1 eV. mdpi.comresearchgate.netunl.edu
In the case of lithium borate (B1201080) glasses, the composition significantly influences the optical properties. For the (Li₂O)ₓ(B₂O₃)₁₋ₓ glass system, an increase in the lithium oxide (Li₂O) content causes the fundamental absorption edge to shift to longer wavelengths. ukm.my This shift results in a decrease in the optical energy band gap, a phenomenon attributed to the formation of non-bridging oxygens in the glass network. ukm.my These non-bridging oxygens bind excited electrons less tightly than bridging oxygens, thus lowering the energy required for electronic excitation. ukm.my
Table 1: Optical Band Gap of Lithium Borate Glass with Varying Composition This table is interactive. Users can sort the data by clicking on the column headers.
| Molar Fraction of Li₂O (x) | Optical Band Gap (eV) |
|---|---|
| 0.10 | 2.22 |
| 0.15 | 1.94 |
| 0.20 | 1.76 |
| 0.25 | 1.63 |
| 0.30 | 1.55 |
Data sourced from a study on (Li₂O)ₓ(B₂O₃)₁₋ₓ glass systems. ukm.my
The introduction of dopants into the this compound matrix significantly alters its electronic and optical absorption characteristics by creating new electronic states within the band gap.
Silver (Ag) and Copper (Cu): Doping Li₂B₄O₇ single crystals with silver introduces new, distinct absorption bands at 174 nm and 205 nm. mdpi.com In contrast, copper-doped crystals exhibit a broad, low-intensity absorption band. mdpi.com In glass matrices, Cu²⁺ ions in a distorted octahedral symmetry give rise to a broad absorption band centered around 460 nm, which is assigned to the ⁶A₁g(S) → ⁴E g(G) transition. aip.orgresearchgate.net
Iron (Fe): When Fe³⁺ ions are introduced into this compound glasses, they typically occupy distorted octahedral sites, leading to an optical absorption band at approximately 460 nm. aip.org
Rare-Earth Ions (Nd³⁺, Dy³⁺): Doping with rare-earth ions results in multiple, sharp absorption peaks characteristic of the specific ion's f-f electronic transitions.
Neodymium (Nd³⁺): In lithium-aluminium-borate glass, Nd³⁺ doping leads to intense absorption peaks at approximately 580 nm, 744 nm, and 800 nm. univ-antilles.fr
Dysprosium (Dy³⁺): Dy³⁺-doped lithium-aluminium-borate glasses show a multitude of absorption bands corresponding to transitions from the ⁶H₁₅/₂ ground state to various excited states, such as those at 352 nm (→ ⁶P₇/₂), 458 nm (→ ⁴I₁₅/₂), and 802 nm (→ ⁶F₃/₂). mdpi.com
Table 2: Characteristic UV-Vis Absorption Bands in Doped Lithium Borates This table is interactive. Users can sort the data by clicking on the column headers.
| Dopant | Host Material | Absorption Peak (nm) | Corresponding Transition |
|---|---|---|---|
| Silver (Ag) | Li₂B₄O₇ Crystal | 174, 205 | New absorption bands |
| Copper (Cu²⁺) | This compound Glass | ~765 | ²B₁g → ²B₂g, ²A₁g, ²E g |
| Iron (Fe³⁺) | This compound Glass | ~460 | ⁶A₁g(S) → ⁴E g(G) |
| Neodymium (Nd³⁺) | Lithium-Aluminium-Borate Glass | ~580, ~744, ~800 | f-f transitions |
| Dysprosium (Dy³⁺) | Lithium-Aluminium-Borate Glass | 352, 458, 575, 802 | ⁶H₁₅/₂ → Excited States |
Data compiled from various studies. mdpi.comaip.orgresearchgate.netuniv-antilles.frmdpi.com
Determination of Electronic Band Structure and Optical Absorption Characteristics
Photoemission and Inverse Photoemission Spectroscopies for Electronic Structure Elucidation
Photoemission spectroscopy (PES) and inverse photoemission spectroscopy (IPES) are powerful surface-sensitive techniques that directly probe the occupied and unoccupied electronic states, respectively. Together, they provide a comprehensive picture of the electronic band structure.
Studies combining PES and IPES on Li₂B₄O₇ single crystals have experimentally confirmed a large band gap, with values reported between 8.8 eV and 10.1 eV, depending on the crystal orientation. unl.edulsu.eduunl.edu These experimental values are in general agreement with theoretical calculations. unl.edu
Analysis of the spectra reveals that the top of the valence band is predominantly formed by boron-oxygen groups. mdpi.com The bottom of the conduction band, however, includes orbital contributions from lithium as well. mdpi.com A key finding from these studies is that the hole effective mass is significantly larger than the electron effective mass, which implies that the valence bands are relatively flat (low dispersion) compared to the highly dispersed conduction bands. unl.edulsu.edu
Furthermore, angle-resolved photoemission spectroscopy (ARPES) has been instrumental in identifying surface-specific features. For the Li₂B₄O₇(110) surface, these measurements have revealed the existence of occupied surface states that lie within the projected bulk band gap. lsu.eduunl.eduresearchgate.net ARPES has also been used to distinguish between the bulk and surface components of the shallow Li 1s core level, finding them at binding energies of approximately -56.5 eV and -53.7 eV, respectively. unl.eduunl.eduresearchgate.net X-ray photoelectron spectroscopy (XPS) is also widely used for chemical structure analysis, identifying binding energies for the principal elements (O 1s, B 1s, Li 1s) and differentiating between bridging and non-bridging oxygen atoms in the borate network. acs.orgaip.orgaip.org
Luminescence Spectroscopy for Optoelectronic Characterization
Luminescence spectroscopy probes the emission of light from the material following excitation, providing valuable information for optoelectronic applications. This includes photoluminescence, which results from optical excitation, and thermally stimulated luminescence, which arises from thermal energy releasing trapped charge carriers after irradiation.
Undoped this compound is not an efficient emitter, but the introduction of dopants, particularly rare-earth and transition metal ions, creates efficient luminescence centers.
Copper (Cu): Copper-doped lithium tetraborate (Li₂B₄O₇:Cu) exhibits a single emission band in the UV region at about 370 nm when excited by UV light at 240 nm and 260 nm. laccei.orgiaea.org In a lithium potassium borate glass host, Cu⁺ ions produce a blue luminescence with two prominent peaks around 450 nm and 490 nm. researchgate.netresearchgate.net
Europium (Eu): Europium is a common activator for red emission. In Li₂B₄O₇ glasses, Eu³⁺ ions produce a series of sharp emission lines characteristic of their f-f transitions, with the most intense emissions often being the ⁵D₀ → ⁷F₁ (orange) and ⁵D₀ → ⁷F₂ (red) transitions. ifo.lviv.ua In lithium yttrium borate glasses, the strongest emission peak is at 613 nm (⁵D₀ → ⁷F₂). scientific.net
Dysprosium (Dy): Dy³⁺ is known for producing emissions in the blue and yellow regions, which can combine to create white light. In various this compound glass systems, Dy³⁺ shows two main emission bands: a blue emission around 482 nm (⁴F₉/₂ → ⁶H₁₅/₂) and an intense yellow emission around 575 nm (⁴F₉/₂ → ⁶H₁₃/₂). mdpi.comtandfonline.comcapes.gov.brbohrium.com
Other Rare-Earths (Tb³⁺, Sm³⁺): Terbium (Tb³⁺) doping leads to a characteristic green luminescence, with the dominant emission peak at 541 nm (⁵D₄ → ⁷F₅). dbc.wroc.pl Samarium (Sm³⁺) doping results in a reddish-orange emission. iaescore.compwr.edu.pl
Table 3: Photoluminescence Characteristics of Doped Lithium Borates This table is interactive. Users can sort the data by clicking on the column headers.
| Dopant | Host | Excitation Wavelength (nm) | Emission Peak (nm) | Transition |
|---|---|---|---|---|
| Copper (Cu) | Li₂B₄O₇ | 240, 260 | 370 | - |
| Copper (Cu⁺) | Lithium Potassium Borate Glass | 650 | 450, 490 | 3d⁹4s¹ → 3d¹⁰ |
| Europium (Eu³⁺) | Lithium Yttrium Borate Glass | 394 | 591, 613, 653, 701 | ⁵D₀ → ⁷F₁, ⁷F₂, ⁷F₃, ⁷F₄ |
| Dysprosium (Dy³⁺) | This compound Glass | ~350-390 | 482, 575 | ⁴F₉/₂ → ⁶H₁₅/₂, ⁶H₁₃/₂ |
| Terbium (Tb³⁺) | Li₂B₄O₇ Glass | ~377 | 541 | ⁵D₄ → ⁷F₅ |
| Samarium (Sm³⁺) | Li₂B₄O₇ Glass | ~475 | 599 | ⁴G₅/₂ → ⁶H₇/₂ |
Data compiled from various spectroscopic studies. laccei.orgiaea.orgresearchgate.netscientific.netdbc.wroc.plpwr.edu.pl
This compound is a key material in thermoluminescence dosimetry due to its tissue-equivalent effective atomic number (Zeff ≈ 7.4). aip.orgkirj.ee The TSL mechanism involves the exposure of the material to ionizing radiation, which creates electron-hole pairs. These charge carriers become trapped at defects or impurity sites within the crystal lattice. Upon subsequent heating, the trapped carriers are liberated and recombine, often at a luminescence center, releasing the stored energy as light. The intensity of the emitted light, plotted against temperature, forms a "glow curve."
The glow curves of this compound materials can be complex. For undoped this compound glasses irradiated with UV or beta radiation, the glow curves typically show a main peak with a maximum temperature between 150°C and 170°C. bohrium.com Doping introduces new trapping centers and can significantly alter the glow curve structure and sensitivity. For instance, in Li₂B₄O₇:Cu,Tb glass, the glow curve is composed of nine overlapping peaks, with calculated activation energies for the traps ranging from 0.73 to 2.78 eV. nih.gov The kinetics of the luminescence process are often found to be of the first order. researchgate.net The study of these glow curves, including the position and intensity of the peaks, provides crucial information about the nature of the trapping centers and the mechanisms of energy storage and release in the material. kirj.eenih.gov
Optically Stimulated Luminescence (OSL) Phenomenakirj.ee
Optically Stimulated Luminescence (OSL) is a phenomenon observed in certain materials, including doped lithium borates, where exposure to ionizing radiation creates trapped charge carriers (electrons and holes) at defect sites within the crystal or glass structure. bjrs.org.br This stored energy can be released as light upon stimulation with a specific wavelength of light. bjrs.org.br The intensity of the emitted light is proportional to the absorbed radiation dose, making OSL a valuable technique for radiation dosimetry. ifo.lviv.ua this compound is considered a promising material for OSL dosimetry due to its tissue-equivalence (effective atomic number Zeff ≈ 7.4), which is very close to that of human tissue. bjrs.org.br
Research into this compound's OSL properties has revealed complex mechanisms highly dependent on the dopants introduced into the host material, the physical form (crystal or glass), and the synthesis method. bjrs.org.brbjrs.org.brafit.edu
Mechanisms and Defect Centers
Studies using photoluminescence, optical absorption, and electron paramagnetic resonance (EPR) have identified the specific defects that participate in the OSL process in doped lithium tetraborate (Li₂B₄O₇).
In silver-doped Li₂B₄O₇ crystals, silver ions (Ag⁺) substitute for lithium ions (Li⁺) or occupy interstitial sites. epa.govresearchgate.net Upon exposure to ionizing radiation at room temperature, these sites become active trapping centers:
Holes are trapped at the Ag⁺ ions that replace Li⁺ ions, forming Ag²⁺ centers. epa.govresearchgate.net
Electrons are trapped at interstitial Ag⁺ ions, forming Ag⁰ atoms. epa.govresearchgate.net
The OSL process is initiated by stimulating the material with light that has a wavelength overlapping the optical absorption band of the electron traps. For Ag⁰ centers, this absorption band peaks near 370 nm. epa.govresearchgate.net Stimulation with light, for example at 400 nm, optically releases the trapped electrons from the Ag⁰ centers. epa.govresearchgate.net These freed electrons then recombine with the holes trapped at the Ag²⁺ centers, resulting in an intense ultraviolet emission centered around 270 nm. epa.govresearchgate.net The efficiency of the OSL response decreases as the stimulation wavelength moves away from the 370 nm absorption peak. epa.gov Oxygen vacancies have also been identified as playing a secondary, shorter-lived role as electron traps in these crystals. epa.govresearchgate.net
In manganese-doped lithium tetraborate (Li₂B₄O₇:Mn), the dosimetrically significant thermoluminescence peaks are associated with the release of holes trapped at bridging oxygen atoms near Mn²⁺ ions that substitute for tetrahedrally coordinated B³⁺. bjrs.org.br The subsequent luminescence occurs at Mn²⁺ ions substituting for Li⁺ ions. bjrs.org.br
Detailed Research Findings
Investigations into various doped this compound systems have yielded specific insights into their OSL characteristics.
Copper and Silver Co-doped this compound (Li₂B₄O₇:Cu,Ag)
Single crystals of this compound co-doped with copper and silver (Li₂B₄O₇:Cu,Ag) exhibit both thermoluminescence (TL) and OSL sensitivity. Continuous wave OSL (CW-OSL) measurements using blue light stimulation have shown that the traps responsible for the material's three primary TL glow peaks are also OSL-sensitive. In this co-doped system, silver is believed to act as a sensitizer, enhancing the emission from copper states, which dominates the photoluminescence spectrum at 370 nm. The thermoluminescence sensitivity of these crystals was found to be five times that of TLD-100, with a linear dose response from 1 mGy to 1 kGy.
Table 1: OSL-Sensitive Trap Parameters in Li₂B₄O₇:Cu,Ag Single Crystals Data derived from glow curve deconvolution of thermoluminescence peaks which were found to be OSL-sensitive.
| Glow Peak Temperature (K) | Trap Depth (eV) | Frequency Factor (s⁻¹) |
| ~375 | 0.77 | 1.6 x 10⁹ |
| 441 | 1.25 | 1.3 x 10¹³ |
| 516 | 1.34 | 6.8 x 10¹¹ |
The synthesis method also significantly impacts the OSL response. A study comparing Li₂B₄O₇:Cu,Ag produced by liquid combustion versus a solid-state reaction found that the combustion method yielded samples with higher OSL sensitivity. bjrs.org.brafit.edu This difference was attributed to the formation of undesired LiBO₂ phases in the solid-state preparation. bjrs.org.brafit.edu
Table 2: OSL Property Comparison by Synthesis Method for Li₂B₄O₇:Cu,Ag
| Synthesis Method | Primary Phase | Relative OSL Sensitivity |
| Liquid Combustion | Li₂B₄O₇:Cu,Ag | Higher |
| Solid-State Reaction | Li₂B₄O₇:Cu,Ag with LiBO₂ presence | Lower |
Copper-Doped this compound (Li₂B₄O₇:Cu)
Powdered Li₂B₄O₇ doped with copper has been investigated for its OSL properties, representing one of the first such studies for personal dosimetry applications. The material demonstrates good OSL repeatability and a linear dose-response curve up to a dose of 12.00 Gy. The OSL signal intensity increases with the absorbed beta radiation dose up to approximately 76.50 Gy. Analysis of the OSL decay curves indicates that the decay constants become slower as the beta dose increases.
Table 3: OSL Decay Constants for Li₂B₄O₇:Cu at Various Beta Doses
| Beta Dose (Gy) | Decay Constant τ₁ (s) | Decay Constant τ₂ (s) |
| 0.20 | 0.76 | 6.20 |
| 0.75 | 0.83 | 7.14 |
| 1.50 | 0.88 | 7.60 |
| 3.00 | 0.94 | 8.21 |
| 6.00 | 0.97 | 8.89 |
| 12.00 | 1.01 | 9.01 |
Glassy this compound Systems
The OSL phenomenon is not limited to crystalline this compound. A study of glassy Li₂B₄O₇ co-doped with copper and europium (Li₂B₄O₇:Cu,Eu) demonstrated an infrared OSL (IR-OSL) signal after irradiation with a beta source. bjrs.org.br The OSL was measured using stimulation in the 840–870 nm range, with luminescence detected between 300–600 nm. bjrs.org.br The analysis of the OSL decay curve revealed that it did not follow simple first or second-order kinetics but was better described by the sum of three exponential components, suggesting a complex distribution of trap depths within the amorphous glass structure. bjrs.org.br
Theoretical and Computational Modeling of Lithium Borate Systems
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of lithium borate (B1201080) compounds. By solving the quantum mechanical equations that govern the behavior of electrons, DFT can accurately predict various material properties.
Electronic Structure Calculations and Band Gap Determination
DFT calculations have been instrumental in elucidating the electronic structure of lithium borate (Li₂B₄O₇). The electronic band structure determines the material's electrical conductivity and optical properties. The top of the valence band is primarily composed of boron-oxygen groups, while the bottom of the conduction band includes contributions from lithium orbitals. mdpi.com The valence band is dominated by oxygen p-states hybridized with some boron s- and p-states, with negligible contribution from lithium. ufs.br The conduction band mainly consists of s- and p-states from boron and lithium, along with p-states from oxygen. ufs.br
A key parameter derived from the electronic structure is the band gap (E_g), which is the energy difference between the valence and conduction bands. For lithium tetraborate (B1243019), experimental values for the band gap range from approximately 8.9 to 10.1 eV. mdpi.com DFT calculations have yielded varying results depending on the specific functional used. For instance, calculations using a hybrid exchange-correlation potential resulted in a band gap of 8.9 eV, while a semi-local potential (TB-mBJ) predicted a value of 9.2 eV. ufs.br Pure DFT methods tend to underestimate the band gap, while Hartree-Fock based methods overestimate it. nih.govacs.org The choice of atomic basis set in the Linear Combination of Atomic Orbitals (LCAO) approach also significantly impacts the calculated band gap. nih.govacs.org For lithium fluorooxoborate (LiB₆O₉F), DFT calculations have revealed a wide direct band gap. aps.org In the case of Li₃B₅O₈(OH)₂, the calculated optical band gap is 6.52 eV, which aligns well with the experimental value of 6.526 eV. uobasrah.edu.iq
| Compound | Method | Calculated Band Gap (eV) | Experimental Band Gap (eV) | Reference |
|---|---|---|---|---|
| Li₂B₄O₇ | Hybrid XC-potential | 8.9 | 8.8 - 10.1 | ufs.br |
| Li₂B₄O₇ | TB-mBJ XC-potential | 9.2 | ufs.br | |
| Li₂B₄O₇ | Photoemission/Inverse Photoemission | 8.9 - 10.1 | mdpi.comnih.gov | |
| LiB₆O₉F | DFT | Wide, direct | N/A | aps.org |
| Li₃B₅O₈(OH)₂ | DFT | 6.52 | 6.526 | uobasrah.edu.iq |
Hybridization Studies of Dopant States with Host Matrix
DFT is also employed to study the effects of doping on the electronic structure of this compound. When dopants, such as rare earth elements, are introduced into the this compound host matrix, their electronic states can hybridize with the host's valence and conduction bands. This hybridization is crucial for understanding the luminescent properties of doped lithium borates, which are important for applications like neutron scintillators. mdpi.comresearchgate.net
Studies on rare earth-doped lithium tetraborate have shown strong evidence of hybridization between the rare earth 4f states and the host's electronic bands. mdpi.comfrontiersin.orgresearchgate.net The dopants typically substitute for Li⁺ ions. mdpi.comfrontiersin.orgresearchgate.net For instance, in Nd- and Dy-doped Li₂B₄O₇, nearly all the unoccupied 4f levels hybridize with the lithium tetraborate conduction bands. frontiersin.orgresearchgate.net In contrast, for Er-doped Li₂B₄O₇, the 4f levels near the Fermi level show less mixing with the host bands. frontiersin.org The degree of hybridization can influence the spectral broadening of f-to-f transitions. researchgate.netfrontiersin.org This strong hybridization is a key factor in the performance of doped this compound materials in various applications. frontiersin.org
Prediction of Mechanical and Thermodynamic Stability
DFT calculations can predict the mechanical and thermodynamic stability of this compound compounds by calculating properties such as cohesive energy and elastic constants. The calculated structural parameters for Li₂B₄O₇ from various DFT methods generally show good agreement with experimental values, typically within a few percent. nih.govacs.org The cohesive energy, which indicates the thermodynamic stability of the crystal, is more sensitive to the computational method, particularly the description of core electrons. nih.govacs.org Lithium tetraborate is known for its high mechanical strength. ufs.br Lower concentrations of lithium oxide in borate glass can lead to structural changes from triangular to tetrahedral units without creating non-bridging oxygens, which enhances the thermal and mechanical stability. researchgate.net
Semiempirical and Molecular Mechanics Modeling
While DFT provides a high level of accuracy, it can be computationally expensive for large systems like glasses. Semiempirical and molecular mechanics methods offer a computationally more efficient alternative for studying the structure and dynamics of this compound glasses.
Elucidation of Borate Group Geometry and Vibrational Modes
Semiempirical methods, such as PM3 with molecular mechanics corrections (PM3MM), have been used to model the structure of this compound glasses and estimate their fundamental vibrational modes. acs.orgacs.orgnih.govnih.govresearcher.life These models have helped to elucidate the geometry of the borate groups. For example, some studies have suggested a revision of the conventional view of tetrahedral BO₄ units to "distorted-trigonal" BO₃ groups associated with non-bridging oxygen (NBO) atoms. acs.orgacs.orgnih.govnih.govresearcher.life
Vibrational spectroscopy, in conjunction with theoretical modeling, provides detailed information about the local structure. Raman spectroscopy has been used to identify different structural units in this compound glasses based on their characteristic vibrational modes. mdpi.com For instance, the average characteristic mode frequencies for pentaborate, dipentaborate, and chain-type metaborate (B1245444) groups have been identified at 770, 755, and 730 cm⁻¹, respectively. mdpi.com The low-frequency boson peak in the Raman spectra is attributed to the librational motions of adjacent boroxol rings. mdpi.com
| Borate Group | Vibrational Mode Frequency (cm⁻¹) | Reference |
|---|---|---|
| Pentaborate | 770 | mdpi.com |
| Dipentaborate | 755 | mdpi.com |
| Chain-type Metaborate | 730 | mdpi.com |
Molecular Models for Structural Insights
Molecular dynamics (MD) simulations, using both classical and ab initio approaches, provide valuable insights into the atomic-scale structure and dynamics of this compound glasses. acs.orgnih.govacs.org These simulations can model the melt-quenching process to generate realistic glass structures. nih.govacs.org
MD simulations have been used to study the distribution of borate units, such as BO₃ and BO₄, and the formation of superstructural units like boroxol rings. researchgate.netacs.org They have also been employed to investigate the local environments of lithium ions, distinguishing between sites formed by bridging oxygens and those involving non-bridging oxygens. eie.gr These models have shown that Li⁺ ion diffusion occurs predominantly through sites with non-bridging oxygens. eie.gr Furthermore, improved interatomic potential models for MD simulations have been developed to better reproduce the structure of this compound glasses, avoiding unrealistic structural motifs. jst.go.jp Ab initio molecular dynamics (AIMD) has been particularly successful in modeling the formation of boron 3-ring superstructures, which was a limitation of classical MD. acs.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the microscopic behavior of materials, providing insights that are often inaccessible through experimental methods alone. In the context of this compound systems, MD simulations are instrumental in understanding the structural and dynamic properties that govern their performance as solid electrolytes. By modeling the interactions between individual atoms, MD can elucidate complex phenomena such as ion transport, interfacial behavior, and the effects of chemical modifications.
Li-Ion Transport Mechanisms and Migration Energy Barriers
MD simulations have been pivotal in revealing the fundamental mechanisms of lithium-ion transport in this compound glasses. These simulations show that Li-ion diffusion is intricately linked to the local structure of the glass network. A key finding is that Li-ion migration predominantly occurs through channels rich in non-bridging oxygens (NBOs). eie.grresearchgate.net As the concentration of lithium oxide increases, these Li/NBO-rich regions grow and eventually percolate, forming pathways for ion movement. eie.grresearchgate.net
Simulations have quantified these migration energy barriers. For instance, in amorphous Li3B11O18, the activation energy for lithium-ion diffusion has been calculated to be 0.53 eV. chemrxiv.org For comparison, the experimental activation energy for a this compound glass with a lower lithium content (0.2Li2O·0.8B2O3) is higher, at 0.8 eV. chemrxiv.org Another study on this compound films deposited by atomic layer deposition reported activation energies of 0.43 eV and 0.58 eV, depending on the deposition temperature. acs.org These values highlight how composition and processing can influence the energy landscape for ion migration.
Interfacial Behavior Studies in Solid-State Systems
One of the key questions addressed by MD simulations is whether the interface impedes lithium-ion diffusion. A study on the interface between amorphous Li3PS4 and amorphous Li3B11O18 found that it does not act as a significant barrier to Li-ion transport. chemrxiv.org This was determined by calculating the activation energies for diffusion parallel and perpendicular to the interface, which were found to be comparable. chemrxiv.org Such quantitative evidence is crucial for the rational design of stable and efficient solid-state battery interfaces. chemrxiv.org
MD simulations can also be used to calculate the interfacial energy between two amorphous materials. For the Li3PS4/Li3B11O18 system, the interfacial energy was calculated to be 620 mJ/m2. chemrxiv.org This is a significant achievement, as it represents one of the first first-principles calculations of the interfacial energy between two amorphous materials. chemrxiv.org
Furthermore, simulations can reveal the structural details of the interface. In the Li3PS4/Li3B11O18 system, a clear boundary between the two materials is generally observed, although occasional diffusion of B-O units into the solid electrolyte can occur. chemrxiv.org The coordination environments of the atoms at the interface are also of interest. For example, in the this compound glass, boron atoms exist in both BO3 and BO4 polyhedra, and the distribution of these units near the interface is similar to that in the bulk material. chemrxiv.org
Reactive force field (ReaxFF) molecular dynamics simulations are another powerful approach for studying interfacial phenomena, particularly the formation of the solid electrolyte interphase (SEI). ucl.ac.uk These simulations can provide atomic-level insights into the degradation mechanisms and the influence of electrolyte composition on the structure and properties of the SEI layer. ucl.ac.uk
Influence of Doping and Structural Modifications on Ionic Mobility
The ionic mobility in this compound glasses can be significantly altered by doping with other elements or by modifying the network structure. MD simulations provide a powerful means to understand the atomic-scale origins of these effects.
Doping with Halides: The addition of halides, such as chlorine, to this compound glasses is known to enhance ionic conductivity. aip.org MD simulations, including those using machine-learning interatomic potentials, have shown that chlorine ions primarily interact with lithium ions rather than the borate network formers. aip.org This interaction leads to an expansion of the B-O network, which in turn facilitates higher Li-ion mobility. aip.org Random-walk simulations on structural models of LiCl-doped borate glass have further illustrated the strong dependence of DC conductivity on the allowed oxygen coordination, highlighting the role of the modified pathways for ion transport. researchgate.net
Doping with Metal Oxides: The introduction of other metal oxides can have varied effects. For instance, the substitution of CaO with Li2O in a tetraborate glass series leads to a dramatic increase in ionic conductivity by over 10 orders of magnitude. cdmf.org.br This is attributed to the higher mobility of the smaller, singly charged Li+ ions compared to the larger, divalently charged Ca2+ ions. cdmf.org.br
In contrast, doping with chromium oxide can have a blocking effect on the mobility of Li+ ions. researchgate.net The presence of chromium ions can impede the movement of lithium ions, thereby decreasing the electrical conductivity, particularly at lower temperatures where ion-ion interactions and the formation of complexes play a significant role. researchgate.net
The addition of molybdenum oxide to this compound glasses also influences the structure and ion transport. medcraveonline.com The molybdenum ions, existing as MoO6 octahedral units, interact with the BO3 and BO4 units of the borate network. The presence of mobile lithium ions affects the stability of the glass and can limit the concentration of molybdenum that can be incorporated before crystallization occurs. medcraveonline.com
Structural Modifications: The structure of the borate network itself plays a crucial role. The conversion of trigonal BO3 units to tetrahedral BO4 units upon the addition of a network modifier like Li2O is a key structural change. medcraveonline.comekb.eg This conversion can increase the number of non-bridging oxygens (NBOs), which facilitates lithium-ion hopping. medcraveonline.com However, the relationship is not always straightforward. In some this compound ionic liquids, higher Li+ solvation, which can be influenced by the structure of the borate anion, leads to a decrease in ionic conductivity. researchgate.net
The "mixed network former effect," where combining two glass formers like B2O3 and SiO2 can enhance electrical conductivity, is another area where simulations provide insight. ekb.eg The addition of SiO2 to a this compound glass can lead to further depolymerization of the borate network, increasing the proportion of structural units that are more conducive to ion transport. ekb.eg
Below is an interactive table summarizing the effects of various dopants on the properties of this compound systems:
Advanced Materials Applications and Research Directions of Lithium Borates
Lithium Borates in Nuclear Technology Research
Lithium borates are compounds of significant interest in nuclear technology due to the inherent neutron-absorbing properties of both lithium and boron isotopes. Their application spans from the detection of neutrons to their absorption in reactor physics studies.
Neutron Scintillation Detectors
Lithium borate (B1201080), particularly in the form of lithium tetraborate (B1243019) (Li₂B₄O₇), is a promising material for use as a scintillator in neutron detection. mdpi.comresearchgate.net Scintillation detectors work by converting the energy of absorbed radiation into light, which is then detected by a photosensor. The efficiency of lithium borate in this application stems from the high thermal neutron capture cross-sections of the isotopes ¹⁰B and ⁶Li. mdpi.com When these isotopes capture a neutron, they undergo nuclear reactions that release energetic charged particles, leading to the creation of electron-hole pairs and subsequent luminescence. mdpi.com
While pure lithium tetraborate crystals exhibit some luminescence, their scintillation efficiency is generally too low for practical applications. mdpi.com Furthermore, like many glass-based materials, they are also sensitive to other forms of radiation such as beta and alpha particles. mdpi.com Research efforts are focused on enhancing the scintillation properties of lithium borates through isotopic enrichment and doping with rare earth elements.
Isotopic Enrichment (⁶Li, ¹⁰B) for Enhanced Neutron Capture Cross-Section
The probability of a neutron being captured by a nucleus is described by the neutron capture cross-section, measured in units of barns. For thermal neutrons, the isotope ¹⁰B has a very large capture cross-section of approximately 3840 barns, while ⁶Li has a cross-section of about 940 barns. mdpi.comresearchgate.net Natural boron contains about 20% ¹⁰B, and natural lithium contains approximately 7.5% ⁶Li. mdpi.comkntu.ac.ir
To significantly improve the neutron detection efficiency of this compound scintillators, the material is often enriched with ⁶Li and ¹⁰B. mdpi.comafit.edu This enrichment directly increases the probability of neutron capture events occurring within the detector volume. mdpi.com The nuclear reactions that follow the neutron capture are:
¹⁰B + n → ⁷Li + α + 2.79 MeV (6% branch) or ⁷Li* + α + 2.31 MeV (94% branch), followed by ⁷Li* → ⁷Li + γ + 0.48 MeV
⁶Li + n → ³H + α + 4.78 MeV
The energetic alpha particles (α) and tritium (B154650) (³H) or lithium (⁷Li) ions produced in these reactions are what cause the scintillation light. mdpi.com Increasing the concentration of ⁶Li and ¹⁰B isotopes is a direct pathway to creating more sensitive neutron detectors. mdpi.comnih.gov
| Isotope | Natural Abundance (%) | Thermal Neutron Capture Cross-Section (barns) |
| ⁶Li | ~7.5 | ~940 |
| ¹⁰B | ~20 | ~3840 |
Rare Earth Doping for Improved Luminescent Properties
A key strategy to enhance the light output of this compound scintillators is the introduction of dopants, particularly rare earth elements. mdpi.comfrontiersin.org In the lithium tetraborate lattice, rare earth ions, typically in a +3 valence state, can substitute for Li⁺ ions. frontiersin.orgunl.edu These dopant ions act as luminescence centers, providing efficient pathways for the energy deposited by the products of neutron capture to be converted into visible light. mdpi.com
Undoped lithium tetraborate has a wide band gap and is highly transparent, but its intrinsic scintillation is weak. frontiersin.orgunl.edu Rare earth dopants introduce new electronic energy levels within the band gap of the host material. mdpi.com This allows for characteristic, sharp luminescence peaks corresponding to the intra-4f electronic transitions of the specific rare earth element used. mdpi.com
Research has explored a variety of rare earth dopants for lithium tetraborate, including:
Cerium (Ce) mdpi.com
Europium (Eu) mdpi.comifo.lviv.ua
Terbium (Tb) mdpi.comdbc.wroc.pl
Dysprosium (Dy) frontiersin.orgdbc.wroc.pl
Neodymium (Nd) frontiersin.org
Gadolinium (Gd) frontiersin.org
Erbium (Er) frontiersin.org
Samarium (Sm) mdpi.com
Thulium (Tm) mdpi.com
Ytterbium (Yb) mdpi.com
The choice of dopant and its concentration can be tailored to optimize the emission wavelength and intensity for better matching with photodetectors. mdpi.com For instance, studies on Ce-doped scintillators show that the location of the Ce 4f and 5d energy levels relative to the host material's valence and conduction bands is critical for achieving efficient luminescence. aps.org If the 5d state is too close to the conduction band, thermal quenching can reduce the light output. aps.org
| Dopant | Host Material | Observed Emission Characteristics |
| Ce³⁺ | Li₂CaSiO₄ | Fast decay time of 28.46 ns. researchgate.net |
| Ce³⁺ | 20CsCl–20SrCl₂–60ZnCl₂ Glass | Broad emission peak around 350-375 nm. myu-group.co.jp |
| Eu³⁺ | This compound Glasses | Luminescence excitation bands assigned to f-f transitions. ifo.lviv.ua |
| Tb³⁺, Dy³⁺ | Lithium Tetraborate Glasses | Effective luminescence in green and yellow-blue spectral ranges. dbc.wroc.pl |
Electronic Band Structure and its Influence on Optical Characteristics for Scintillator Performance
The performance of a scintillator is fundamentally linked to the electronic band structure of the host material. mdpi.com Lithium tetraborate (Li₂B₄O₇) possesses a wide electronic band gap, with experimental values ranging from approximately 8.9 to 10.1 eV. mdpi.commdpi.com This large band gap is advantageous as it makes the material highly transparent to the scintillation light that is generated, preventing self-absorption and ensuring that more light can reach the photodetector. mdpi.comresearchgate.net
The electronic structure, which includes the valence and conduction bands, dictates how energy from radiation is transferred within the material. Theoretical studies, such as those using density functional theory (DFT), and experimental methods like photoemission and inverse photoemission spectroscopy, are used to understand the band structure of both doped and undoped this compound. mdpi.commdpi.com
Neutron Absorption Materials in Reactor Physics Studies
Beyond detection, lithium and boron are effective neutron absorbers, or "poisons," used for reactivity control in nuclear reactors. osti.govraybloc.com Burnable absorbers are materials intentionally placed in a reactor core to absorb excess neutrons, helping to control the fission chain reaction over the operational cycle of the fuel. osti.gov Materials containing ¹⁰B are common burnable absorbers in commercial light-water reactors. osti.gov
The absorption cross-section of ¹⁰B is dependent on the neutron energy, decreasing as the neutron energy increases. osti.gov This property affects the reactivity feedback with changes in reactor temperature. osti.gov Lithium-containing materials are also considered for neutron shielding applications, often in combination with other materials like polyethylene, to slow down and then absorb neutrons. kntu.ac.irgoogle.com The development of materials like lithium borohydride (B1222165) (LiBH₄) is being explored for advanced neutron shielding due to the combined high neutron cross-sections of both ⁶Li and ¹⁰B, and the neutron moderating properties of hydrogen. kntu.ac.ir
Lithium Borates in Thermoluminescent Dosimetry Research
Lithium borates are extensively researched for their applications in thermoluminescent dosimetry (TLD). researchgate.netbenthamopen.com TLD is a technique used to measure absorbed radiation doses. When a thermoluminescent material is exposed to ionizing radiation, it absorbs and stores some of the energy in its crystal lattice in the form of trapped electrons and holes. When the material is later heated, this stored energy is released as visible light, with the intensity of the light being proportional to the original radiation dose. researchgate.net
This compound, particularly lithium tetraborate (Li₂B₄O₇), is considered an attractive material for TLD because its effective atomic number (Zeff) is very close to that of human tissue. benthamopen.comutm.my This "tissue equivalence" means that it absorbs energy from ionizing radiation in a manner very similar to human tissue over a wide range of photon energies. This property is highly desirable for applications in medical dosimetry and personnel radiation monitoring. benthamopen.comiaea.org
Doping Strategies for Enhanced Thermoluminescent Response
The thermoluminescent (TL) properties of this compound can be significantly enhanced by introducing specific dopants into its matrix. These activators create trapping and luminescence centers that are crucial for dosimetry applications. ut.ee A variety of metals have been investigated as dopants to improve the material's sensitivity and other TL characteristics. metu.edu.trbenthamopen.com
Common dopants include:
Copper (Cu): Copper is a highly effective dopant for enhancing the TL properties of lithium tetraborate. researchgate.net It has been shown to increase the sensitivity for both photoluminescent (PL) and thermoluminescent (TL) emissions. researchgate.net Studies have shown that co-doping with Cu can increase the sensitivity of the material to ionizing radiation. researchgate.net In some cases, this compound doped with 0.1% Cu has shown the most promising results. iaea.org
Manganese (Mn): Manganese is another common and efficient dopant for the lithium tetraborate matrix. jefferson.edu It has been systematically explored for thermoluminescence dosimetry. jefferson.edu The emission of Mn2+ centers is observed in the TL spectra of both low-temperature and dosimetric high-temperature glow peaks in irradiated samples. researchgate.net
Silver (Ag): Silver is often used as a co-dopant with copper to further improve the TL response. jefferson.educiemat.es The doubly doped Li₂B₄O₇:Cu,Ag has exhibited a wide range of linear TL response. ciemat.es
Rare Earth Elements (e.g., Dy, Ce, Tb): Rare earth elements are also used to enhance the scintillation characteristics of this compound. mdpi.com Doping with dysprosium (Dy) can improve the material's ability to absorb radiation and its sensitivity. researchgate.net Cerium (Ce) activation is well-established, particularly for thermal neutron detectors. mdpi.com Terbium (Tb), when co-doped with copper, has been shown to produce a high TL signal. nih.govallenpress.com
Other Dopants: Other elements investigated as dopants and co-dopants include phosphorus (P), magnesium (Mg), indium (In), beryllium (Be), nickel (Ni), and chromium (Cr). ut.eemetu.edu.trresearchgate.netjefferson.edunih.gov
The choice of dopant and its concentration is critical for optimizing the TL properties for specific applications. Research continues to explore new doping strategies, including co-doping with various combinations of elements to further enhance the performance of this compound-based dosimeters. jefferson.edu
Optimizing Material Forms for Dosimetric Sensitivity
The physical form of the this compound material plays a significant role in its dosimetric sensitivity. The most common forms are powder, glass, and single crystals. ut.eejefferson.edu
Powder: Powdered dosimeters are widely used due to their ease of production and reproducibility. ut.ee While they may have a lower light yield compared to single crystals due to light scattering, their properties are easily reproducible. ut.ee The TL response of powdered lithium tetraborate is influenced by the production and doping methods. metu.edu.tr
Glass: this compound glasses are attractive for dosimetry due to their tissue-equivalent properties and the ability to be fabricated in various shapes and sizes. researchgate.netbohrium.com Doping can enhance the TL properties of these glasses. For instance, copper and terbium co-doped this compound glass has shown a high TL signal. nih.govallenpress.com However, the amorphous nature of glass can sometimes lead to less defined glow peaks compared to crystalline forms. jefferson.edu
Single Crystal: Single crystals of this compound can exhibit high TL efficiency, especially when doped. jefferson.edu Spectrally resolved thermoluminescence of doped lithium tetraborate single crystals has revealed distinct emission bands for different dopants. researchgate.net While offering high sensitivity, the production of large, high-quality single crystals can be challenging and costly.
The optimization of the material form is a key area of research. For example, thermal treatments can be introduced to increase the degree of crystallinity in glass samples, thereby enhancing their TL signal. nih.govallenpress.com The choice between powder, glass, or single crystal depends on the specific requirements of the dosimetric application, balancing factors like sensitivity, reproducibility, and cost.
Luminescence Characteristics in Response to Radiation Exposure
When exposed to ionizing radiation, doped this compound stores energy, which is then released as light upon heating. This process, known as thermoluminescence, results in a "glow curve," a plot of light intensity versus temperature. The characteristics of this glow curve are fundamental to the material's use in dosimetry.
The glow curve of doped this compound typically consists of one or more peaks. The position and intensity of these peaks are dependent on the dopants used, the material form, and the radiation dose. jefferson.educiemat.esnih.gov
Glow Peak Structure: Doped lithium tetraborate can exhibit multiple glow peaks. For example, Mn-doped lithium tetraborate can show a low-temperature peak around 100°C and a more intense high-temperature peak around 260°C. jefferson.edu Copper and silver co-doped lithium tetraborate has been shown to have four TL glow peaks in the region of 50 - 270°C. ciemat.es The number and position of these peaks are related to the energy levels of the electron traps within the material. ciemat.es
Dose Response: The intensity of the TL signal generally increases with the absorbed radiation dose. A desirable characteristic for a dosimeter is a linear dose response over a wide range. nih.govallenpress.com For instance, copper and terbium co-doped this compound glass has displayed a linear dose response from 110 mGy to 55 Gy. nih.govallenpress.com
Fading: Fading refers to the loss of the TL signal over time after irradiation. Some low-temperature peaks can be unstable and fade quickly. nih.govallenpress.com For example, in some doped this compound glasses, the first two glow peaks may disappear after one day of storage, while the higher temperature peaks remain stable for much longer. nih.govallenpress.com
Kinetic Parameters: The analysis of the glow curve allows for the determination of kinetic parameters such as the activation energy (trap depth) and the order of kinetics. These parameters provide insights into the physical processes underlying the thermoluminescence. ciemat.esnih.gov For example, the activation energy for the main glow peak in Mg-doped lithium aluminum borate was found to be approximately 0.67 ± 0.03 eV. nih.gov
Interactive Data Table: Thermoluminescence Characteristics of Doped Lithium Borates
| Dopant(s) | Material Form | Key Glow Peak(s) (°C) | Linear Dose Range | Reference |
|---|---|---|---|---|
| Mn | Powder/Pellet | ~100, ~260 | - | jefferson.edu |
| Cu, Ag | - | 50 - 270 (four peaks) | 100 mGy - 100 Gy | ciemat.es |
| Cu, Tb | Glass | - | 110 mGy - 55 Gy | nih.govallenpress.com |
| Mg | - | 86 (main peak) | 1 - 300 Gy (peak shifts) | nih.gov |
Lithium Borates as Advanced Analytical Fluxes
Role in X-ray Fluorescence (XRF) Spectroscopy Sample Preparation
This compound fluxes are essential for preparing solid samples for X-ray fluorescence (XRF) analysis. malvernpanalytical.comazom.com The borate fusion technique involves mixing a powdered sample with a this compound flux, heating the mixture to a high temperature (around 1000-1150°C), and then cooling the molten mixture to form a homogeneous glass disk. malvernpanalytical.comazom.com
This process offers several advantages over other sample preparation methods like pressed pellets:
Elimination of Effects: Fusion eliminates mineralogical, grain size, and particle orientation effects, leading to more accurate and precise analytical results. up.ac.zakatanax.com
Matrix Matching: It allows for the matrix-matching of standards and unknown samples, which is crucial for a comparative technique like XRF. malvernpanalytical.com
Homogeneity: The resulting glass bead is perfectly homogeneous, ensuring that the analysis is representative of the entire sample. iamdrijfhout.com
The choice of flux composition, typically a mixture of lithium tetraborate (Li₂B₄O₇) and lithium metaborate (B1245444) (LiBO₂), is critical. iamdrijfhout.comxrfscientific.com Lithium tetraborate is an acidic flux that reacts well with basic oxides, while lithium metaborate is a basic flux that is effective for acidic oxides. iamdrijfhout.comazom.com By adjusting the ratio of these two compounds, a wide range of materials can be effectively dissolved. azom.comxrfscientific.com
Applications in Inductively Coupled Plasma (ICP) and Atomic Absorption (AA) Analysis
The borate fusion technique is also highly suitable for preparing samples for analysis by inductively coupled plasma (ICP) and atomic absorption (AA) spectroscopy. malvernpanalytical.comiamdrijfhout.com Instead of casting the molten mixture into a glass disk, it is poured into a dilute acid solution to create a liquid sample for analysis. malvernpanalytical.comiamdrijfhout.com
Key benefits of using this compound fusion for ICP and AA include:
Complete Dissolution: It allows for the complete digestion and dissolution of highly refractory materials, ferroalloys, and sulfides, which can be challenging with traditional acid digestion methods. malvernpanalytical.com
Safety: The method avoids the use of hazardous acids like hydrofluoric acid (HF) and perchloric acid (HClO₄), making it a safer alternative for laboratory personnel. malvernpanalytical.com
Speed and Automation: Fusion is a faster and often automated process compared to acid digestion, which can take several hours. malvernpanalytical.comiamdrijfhout.com
For ICP and AA applications, lithium metaborate is often preferred due to its lower melting point and ease of crystallization when in contact with an acid solution. katanax.comiamdrijfhout.com
Lithium Borates in Optical and Nonlinear Optical Materials Research
Lithium borates are a significant class of materials in the field of optics, particularly for their nonlinear optical (NLO) properties. These properties allow for the manipulation of laser light, enabling applications such as frequency conversion, which is crucial for generating laser sources at various wavelengths. Research in this area focuses on the development of high-quality single crystals and specialized glasses for advanced optical systems.
Development of Nonlinear Optical Crystals (e.g., LiB₃O₅, CsLiB₆O₁₀)
The development of borate-based nonlinear optical crystals has been pivotal in expanding the capabilities of laser technology, especially towards the ultraviolet (UV) and deep-UV spectral regions. nju.edu.cn Among these, Lithium Triborate (LiB₃O₅ or LBO) and Cesium this compound (CsLiB₆O₁₀ or CLBO) are two of the most prominent examples, each with unique advantages.
Lithium Triborate (LiB₃O₅ - LBO) , discovered in 1989, is a highly regarded NLO crystal. nju.edu.cnoptica.org It is known for its excellent optical homogeneity, broad transparency range (160 nm to 2600 nm), high laser damage threshold, and good chemical and mechanical stability. nju.edu.cnwikipedia.orglasercomponents.com LBO's crystal structure is orthorhombic and belongs to the point group mm2. optics.orgresearchgate.net A key feature of LBO is its ability to achieve non-critical phase matching (NCPM) by temperature tuning, which eliminates the walk-off angle between the fundamental and harmonic beams, thereby increasing conversion efficiency for high-power lasers. attelements.comcrylink.com It is widely used for second harmonic generation (SHG), for instance, doubling the frequency of Nd:YAG lasers from 1064 nm to 532 nm, and for third harmonic generation (THG). wikipedia.orgoptics.orgattelements.com
Cesium this compound (CsLiB₆O₁₀ - CLBO) is another important NLO crystal discovered in the 1990s. optica.org CLBO is particularly valued for its effectiveness in generating UV and deep-UV light through high-order harmonic generation. optics.org It can be used for the fourth (FHG) and fifth harmonic generation (5HG) of Nd:YAG lasers, producing outputs at 266 nm and 213 nm, respectively. optica.orgaip.org Compared to other crystals like Beta Barium Borate (BBO), CLBO offers larger spectral and temperature acceptance, greater angle tolerance, and a smaller walk-off angle, which contributes to higher SHG conversion efficiencies. samaterials.comcastech.com Its UV absorption edge extends down to 180 nm. optics.orgcastech.com Researchers have successfully grown large, high-quality CLBO crystals, enabling high-power UV laser applications. optica.orgresearchgate.net For instance, systems using CLBO have generated over 23 W of UV power at 266 nm. researchgate.net
Table 1: Comparison of Key Properties of LBO and CLBO Crystals
| Property | Lithium Triborate (LBO) | Cesium this compound (CLBO) |
|---|---|---|
| Chemical Formula | LiB₃O₅ | CsLiB₆O₁₀ |
| Crystal Structure | Orthorhombic optics.org | Tetragonal samaterials.com |
| Transparency Range | 160 - 2600 nm lasercomponents.com | 180 - 2750 nm samaterials.com |
| Damage Threshold | ~25 J/cm² (1064 nm, 10 ns) wikipedia.org | ~26 GW/cm² (1064 nm, 1.3 ns) crylink.comsamaterials.com |
| Primary Applications | SHG, THG of high-power lasers (e.g., Nd:YAG) wikipedia.orgattelements.comcrylink.com | FHG, 5HG for UV/Deep-UV generation optica.orgaip.orgcastech.com |
| Key Features | Wide acceptance angle, non-critical phase matching (NCPM) capability attelements.comcrylink.com | Large NLO coefficient, suitable for high-power UV applications samaterials.comcastech.com |
Spectroscopic Properties of Rare Earth Doped this compound Glasses for Laser Applications
Rare-earth (RE) ion-doped glasses are crucial materials for solid-state lasers and fiber amplifiers. This compound glasses are excellent hosts for RE ions due to their low melting point, high thermal stability, and good solubility for these ions. thaiscience.info The spectroscopic properties of these doped glasses are extensively studied to evaluate their potential for specific laser applications.
Research on Neodymium-doped (Nd³⁺) this compound glasses has shown their promise for applications in the near-infrared region. thaiscience.inforesearchgate.net By analyzing the absorption and fluorescence spectra, researchers can evaluate key parameters using the Judd-Ofelt theory. thaiscience.info These parameters help in calculating radiative properties like transition probability, radiative lifetime, and stimulated emission cross-section. For Nd³⁺-doped this compound glass, a high stimulated emission cross-section for the ⁴F₃/₂ → ⁴I₁₃/₂ transition suggests its potential for use as an efficient single-mode fiber amplifier operating at 1.3 µm, a critical wavelength for telecommunications. thaiscience.info
Praseodymium-doped (Pr³⁺) lithium bismuth borate glasses have also been investigated. sapub.org These studies focus on evaluating radiative properties to identify potential laser transitions. The analysis of Pr³⁺-doped glasses has indicated that the ³P₀ → ³H₄ blue transition at 491 nm could be a viable candidate for laser applications in the visible spectrum. sapub.org
Studies also extend to other rare-earth ions like Dysprosium (Dy³⁺) . Trivalent dysprosium-doped lithium calcium borate glasses have been explored for their potential in applications such as solid-state lighting and radiation shielding. researcher.life The investigation into the structural and optical properties of these glasses helps in understanding the interaction of the dopant ions with the glass network, which is essential for tailoring the material for specific functionalities. researcher.life
Table 2: Research Findings on Rare-Earth Doped this compound Glasses
| Rare-Earth Dopant | Host Glass Composition | Key Spectroscopic Findings | Potential Application |
|---|---|---|---|
| Neodymium (Nd³⁺) | This compound (e.g., 81.4 B₂O₃ - 11 Li₂O - 5.1 Na₂O - 2.5 Al₂O₃) thaiscience.info | High stimulated emission cross-section for the ⁴F₃/₂ → ⁴I₁₃/₂ transition. thaiscience.info | 1.3 µm single-mode fiber amplifier. thaiscience.info |
| Praseodymium (Pr³⁺) | Lithium Bismuth Borate sapub.org | The ³P₀ → ³H₄ transition at 491 nm is identified as a good potential laser transition. sapub.org | Visible (blue) lasers. sapub.org |
| Dysprosium (Dy³⁺) | Lithium Calcium Borate researcher.life | Investigated for structural and optical properties related to luminescence. researcher.life | Solid-state lighting, radiation shielding. researcher.life |
Frequency Conversion and Harmonic Generation Studies
Frequency conversion is a fundamental application of nonlinear optical crystals, allowing the generation of coherent light at frequencies that are multiples of the input laser frequency. This compound crystals are central to these studies.
Harmonic generation in LBO and CLBO is well-documented. LBO is a popular choice for second harmonic generation (SHG) and third harmonic generation (THG) of high-power lasers. attelements.comoptogama.com For example, it is commonly used to convert the 1064 nm output of Nd:YAG lasers to 532 nm (green light) and subsequently to 355 nm (UV light) through sum-frequency generation (SFG). attelements.comresearchgate.net The conversion efficiency for SHG in LBO can be significant; for instance, a 56% conversion efficiency has been reported for generating 515 nm light from a 1030 nm source. researchgate.net
CLBO excels in higher-order harmonic generation, making it ideal for producing deep-UV radiation. castech.com It has been successfully used for fourth-harmonic generation (FHG) and fifth-harmonic generation (5HG). aip.orgoptica.org Studies have demonstrated the generation of 266 nm (FHG) and 213 nm (5HG) light from a 1064 nm Nd:YAG laser using CLBO crystals. aip.org Research on a three-crystal cascaded frequency conversion scheme reported a 5HG (211 nm) conversion efficiency of 30% with joule-level pulses. rochester.edu In another study, an energy conversion efficiency of about 25% was achieved for FHG (1064 nm to 266 nm) in a CLBO crystal. optica.org These high efficiencies are critical for applications in semiconductor manufacturing, materials processing, and scientific research. samaterials.com
Lithium Borates as Solid-State Electrolytes for Advanced Energy Storage
The development of safe, high-energy-density batteries is a major research focus, with all-solid-state batteries being a promising next-generation technology. This compound glasses and composites are being actively investigated as solid-state electrolytes (SSEs) due to their potential to offer good ionic conductivity and stability.
Investigation of Li-Ion Conducting Borate Glasses and Composites
This compound glasses are attractive as SSEs because of their amorphous nature, which can facilitate ion movement, and their superior formability. researcher.liferesearchgate.net The ionic conductivity of these glasses is highly dependent on their composition. Research has shown that in the xLi₂O-(100-x)B₂O₃ system, increasing the lithium oxide (Li₂O) content leads to the structural transformation of three-coordinated boron (BO₃) units into four-coordinated borate (BO₄⁻) units. researchgate.net After a certain concentration (around 30-32 mol% Li₂O), non-bridging oxygens (NBOs) begin to form. researchgate.net These structural changes create sites for Li⁺ ions, and their movement between these sites is responsible for ionic conduction. researchgate.neteie.gr
Composite electrolytes are also being developed to enhance conductivity. The addition of other components can create more conductive pathways. For example, in the Li₂O–B₂O₃–SiO₂ ternary glass system, a maximum ionic conductivity of 2 × 10⁻⁶ S cm⁻¹ at 25 °C was achieved for the 50Li₂O–38B₂O₃–12SiO₂ composition. researchgate.net A significant improvement in conductivity has been demonstrated in composites of lithium thioborates (LBS) and lithium iodide (LiI), which exhibited an ionic conductivity of 1.0 mS cm⁻¹. acs.org This high conductivity is attributed to the modification of grain boundaries by LiI. acs.org Solid polymer electrolytes (SPEs) incorporating this compound salts are also a key area of research, offering flexibility and good processability. researchgate.net Novel this compound ionic liquids have been synthesized that act as single-component electrolytes, showing conductivities greater than 10⁻⁴ S cm⁻¹ at room temperature. researchgate.net
Table 3: Ionic Conductivity of Various this compound-Based Solid Electrolytes
| Electrolyte System | Composition | Ionic Conductivity (at 25°C) | Reference |
|---|---|---|---|
| Lithium Borosilicate Glass | 50Li₂O–38B₂O₃–12SiO₂ | 2 × 10⁻⁶ S cm⁻¹ | researchgate.net |
| This compound Glass | Deposited at 250 °C | 1.17 × 10⁻⁷ S cm⁻¹ | acs.org |
| Lithium Thioborate-Iodide Composite | LBS-LiI | 1.0 mS cm⁻¹ (1.0 x 10⁻³ S cm⁻¹) | acs.org |
| This compound Ionic Liquid | Asymmetric tetracoordinate boron | >10⁻⁴ S cm⁻¹ | researchgate.net |
Interfacial Stability Studies with Electrode Materials
A critical challenge for all-solid-state batteries is maintaining a stable interface between the solid electrolyte and the electrodes, particularly the highly reactive lithium metal anode. An unstable interface can lead to high resistance, dendrite growth, and rapid cell failure. This compound-based materials have shown promise in addressing these interfacial issues.
Studies have shown that certain this compound salts, such as Lithium bis(oxalato)borate (LiBOB) and Lithium difluoro(oxalato)borate (LiDFOB), play a crucial role in forming a stable solid electrolyte interphase (SEI) on the surface of the lithium anode. acs.orgfigshare.com This passivation layer helps to prevent the formation of lithium dendrites, which can cause short circuits. acs.orgfigshare.com Gel polymer electrolytes containing these borate salts have demonstrated reduced interfacial resistance and long-term stability when in contact with a lithium metal electrode. acs.orgfigshare.com
Another effective approach is the pre-treatment of the lithium metal surface to form a protective this compound layer (LBL). researchgate.net This LBL, along with lithium fluoride (B91410) (LiF), stabilizes the SEI and suppresses dendrite growth, leading to greatly enhanced cycling stability in Li-metal cells. researchgate.net Due to the ion-conducting nature of this compound, this pre-treated anode also shows lower interfacial resistance compared to pristine lithium. researchgate.net
The compatibility of this compound electrolytes with cathode materials has also been investigated. LiBOB-containing solid polymer electrolytes have shown good cycling performance with 4V-class cathodes like LiNi₁/₃Co₁/₃Mn₁/₃O₂ (NCM) and LiCoO₂. researchgate.net Similarly, composites of lithium thioborate and lithium iodide (LBS-LiI) have demonstrated stable cycling with LiNi₀.₆Mn₀.₂Co₀.₂O₂ (NMC 622) cathodes. acs.org These findings highlight the crucial role of lithium borates in creating stable electrode-electrolyte interfaces, a key step towards realizing practical all-solid-state batteries.
Effects of Secondary Anions and Dopants on Ionic Transport
The ionic conductivity of this compound glasses can be significantly influenced by the introduction of secondary anions and various dopants. This modification of the glass network is a key strategy for enhancing their performance as solid electrolytes in applications such as all-solid-state batteries.
The "mixed anion effect" becomes particularly important at lower temperatures, where the introduction of different anions can significantly boost performance. iust.ac.ir Molecular dynamics simulations on chlorine-doped this compound (LBCl) and lithium borosilicate (LBSCl) glasses have shown that chlorine ions primarily interact with lithium ions rather than the network-forming boron and silicon atoms. nih.gov This interaction leads to increased mobility of the lithium ions that are coordinated with a higher number of chlorine ions. nih.gov
Doping with other compounds also plays a crucial role in modifying ionic transport. The addition of Li₂SO₄ to this compound glasses has been shown to enhance ionic conductivity. researchgate.net In the Li₂O : B₂O₃ : V₂O₅ glass system, increasing the V₂O₅ content leads to higher electrical conductivity, which is attributed to an increase in the number of non-bridging oxygens (NBOs) that weaken the glass structure. ias.ac.in Similarly, doping Li₂S-P₂S₅ glass-ceramics with Li₃BO₃ has been found to enhance conductivity by expanding the glass-forming region and promoting the precipitation of a highly conductive thio-LISICON II analog phase. researchgate.net The doping of non-lithium cations can also have a significant impact; however, the effect is dependent on the lithium-ion concentration within the solid electrolyte. rsc.org
The table below summarizes the effect of various dopants on the ionic conductivity of this compound-based glass systems.
| Base Glass System | Dopant/Secondary Anion | Effect on Ionic Conductivity | Reference |
| B₂O₃-Li₂O | LiCl, LiI | Increased | iust.ac.ir |
| B₂O₃-Li₂O | LiF | Decreased | scirp.org |
| Lithium Borosilicate | LiCl | Increased (up to 15 mol%) | researchgate.net |
| Li₂O-B₂O₃ | Li₂SO₄ | Increased | researchgate.net |
| Li₂O:B₂O₃:V₂O₅ | V₂O₅ | Increased | ias.ac.in |
| 0.78Li₂S·0.22P₂S₅ | Li₃BO₃ | Increased | researchgate.net |
| This compound | Al₂O₃ | Decreased | scirp.org |
| LiF–B₂O₃, Li₂O–B₂O₃ | CoO | Limited variation in spectral properties | jksus.org |
| Li₂O-B₂O₃-SiO₂ | Al₂O₃ | Maximum conductivity at 2.5 mol% | researchgate.net |
This compound Composites and Glass-Ceramics in Materials Science
This compound glass composites incorporating carbon nanoparticles (CNPs) and carbon nanotubes (CNTs) are being explored to enhance their functional properties for various applications, including energy storage.
The fabrication of these composites typically involves the melt-quenching technique. researchgate.netx-mol.net In this method, the raw materials for the this compound glass are mixed with a specific weight percentage of carbon nanoparticles and melted at high temperatures. The molten mixture is then rapidly cooled to form a glass composite. x-mol.net Another approach involves a simple physical mixing and melting-diffusion method, where this compound glass is mixed with multiwalled carbon nanotubes (MWCNTs) through ball milling, followed by mixing with sulfur and heat treatment in a sealed autoclave. acs.org
Characterization of these composites utilizes a range of analytical techniques. High-resolution transmission electron microscopy (HRTEM) and field-emission scanning electron microscopy (FESEM) are used to study the dispersion and morphology of the carbon nanostructures within the glass matrix. researchgate.net Raman spectroscopy helps in analyzing the structural modifications in the glass network and confirming the presence of carbon materials. researchgate.netacs.org Impedance analysis is employed to measure the ionic conductivity of the composites at different temperatures. researchgate.net
Research has shown that the addition of carbon nanoparticles can significantly improve the properties of this compound glass. For instance, the addition of 0.4 wt% of CNPs to a this compound glass matrix was found to increase the room temperature ionic conductivity from 7.08 × 10⁻⁷ S/cm to 1.57 × 10⁻⁶ S/cm. researchgate.net This enhancement is attributed to structural modifications within the glass network induced by the CNPs. researchgate.net Furthermore, the incorporation of CNPs has been shown to improve the mechanical properties of the glass, with hardness and tensile strength increasing by up to 2.65 times with the addition of 0.4 wt% of CNPs. x-mol.net This improvement is due to the homogeneous dispersion and close packing of the nanoparticles, which reduces free volume and enhances interfacial bonding. x-mol.net
In the context of lithium-sulfur batteries, composites of this compound (LBO) glass-ceramics with CNTs and sulfur (LBO–CNT/S) have demonstrated enhanced electrochemical performance. acs.orgacs.org The synergistic interaction between LBO and CNTs improves the material's properties, leading to higher capacity and better cyclic stability in battery applications. acs.org
| Property | Pristine this compound Glass | This compound with 0.4 wt% CNPs | Reference |
| Ionic Conductivity (S/cm) | 7.08 × 10⁻⁷ | 1.57 × 10⁻⁶ | researchgate.net |
| Hardness Increase Factor | 1 | 2.65 | x-mol.net |
| Tensile Strength Increase Factor | 1 | 2.65 | x-mol.net |
Transforming this compound glass into a glass-ceramic through controlled heat treatment is a powerful method to enhance specific functional properties, particularly ionic conductivity. tib-op.org This process involves heating the glass to a temperature above its glass transition temperature (Tg) to induce the formation of crystalline phases within the amorphous glass matrix. tib-op.org
The formation of specific crystalline phases can lead to significant improvements in material performance. For example, in lithium zinc borate glasses, controlled heat treatment can lead to the formation of a pure LiZnBO₃ crystalline phase, which is expected to exhibit high mechanical strength and favorable dielectric properties. doi.org Similarly, in lithium aluminoborate glasses, heat treatment can lead to the integration of aluminum atoms into the glass framework, forming a lithium aluminum boron oxide (Li₂(AlB₅O₁₀)) crystalline phase. researcher.life
A key driver for creating this compound glass-ceramics is the enhancement of ionic conductivity for applications in solid-state batteries. While glassy electrolytes offer advantages like stable interfaces and flexibility in composition, their ionic conductivity is typically lower than that of crystalline electrolytes. tib-op.org The formation of a glass-ceramic structure can significantly boost conductivity. tib-op.org For instance, subjecting (70B₂O₃-29Li₂O-1Dy₂O₃)-xBT (where BT is barium titanate) glasses to heat treatment results in the formation of crystalline phases and an increase in non-bridging oxygens (NBOs), which facilitates easier movement of cations and leads to a decrease in activation energy for conduction. researchgate.net
The synthesis of these glass-ceramics can be achieved through various methods. Besides the direct heat treatment of a monolithic glass piece, techniques like powder sintering, where glass powder is mixed with a crystalline component and sintered, are also employed. mdpi.com Another approach involves the incorporation of pre-synthesized crystalline nanoparticles into the glass matrix. mdpi.com
The table below presents data on the enhancement of properties in this compound glass-ceramics.
| Glass-Ceramic System | Crystalline Phase Formed | Enhanced Property | Mechanism | Reference |
| 20ZnO·30Li₂O·50B₂O₃ | LiZnBO₃ | Mechanical Strength, Dielectric Properties | Formation of pure crystalline phase | doi.org |
| (70B₂O₃-29Li₂O-1Dy₂O₃)-xBT | Barium Titanate phases | Ionic Conductivity | Increase in NBOs, decreased activation energy | researchgate.net |
| Lithium Aluminoborate | Li₂(AlB₅O₁₀) | Structural Integration | Incorporation of Al into the framework | researcher.life |
Fabrication and Characterization of Carbon Nanoparticle Composites
Lithium Borates in Radiation Shielding Research
This compound glasses are promising candidates for radiation shielding applications due to their high radiation resistance, transparency, and the presence of boron, which has a high neutron absorption cross-section. dergipark.org.trbohrium.com
There is a significant research effort focused on developing transparent and lead-free radiation shielding materials to replace traditional lead-based shields, which are toxic. sci-hub.se this compound glasses are attractive for this purpose because they are transparent and can be doped with various elements to enhance their shielding capabilities against different types of radiation. dergipark.org.trelsevier.es
The addition of heavy metal oxides like Bi₂O₃ and Sb₂O₃, or rare-earth oxides such as Dy₂O₃, to this compound glasses can significantly improve their gamma-ray attenuation properties. researchgate.netajol.info For example, increasing the Bi₂O₃ content in (65-x)B₂O₃-10Sb₂O₃-25Li₂O-xBi₂O₃ glasses enhances their ability to absorb gamma photons. ajol.info Similarly, doping lithium calcium borate glasses with Dy₂O₃ improves their photon shielding parameters. researchgate.net The goal is to create materials that are effective shields while remaining transparent, which is crucial for applications where direct visibility is required, such as in medical imaging facilities and nuclear power plants. elsevier.esresearchgate.net
Studies have shown that this compound glasses doped with transition metals like Ag, Cd, and Zn can also serve as effective gamma-ray shields. elsevier.es The incorporation of these dopants enhances the material's ability to attenuate photons. elsevier.es
The effectiveness of this compound-based glasses as radiation shields is evaluated by measuring their photon and neutron attenuation properties. Key parameters for photon shielding include the mass attenuation coefficient (μ/ρ), half-value layer (HVL), and effective atomic number (Zeff). dergipark.org.tr For neutron shielding, the macroscopic fast neutron removal cross-section (ΣR) is a critical parameter. bohrium.comresearchgate.net
Experimental measurements of mass attenuation coefficients are often performed using a NaI(Tl) detector spectrometer over a range of photon energies. researchgate.net These experimental results are often compared with theoretical calculations from programs like Phy-X/PSD and simulations using codes like Geant4 and Penelope. sci-hub.seiaea.org
Research has demonstrated that doping this compound glasses can significantly enhance their attenuation properties. For instance, in Dy₂O₃-doped lithium calcium borate glasses, increasing the dopant concentration improved photon shielding parameters and resulted in higher ΣR values compared to ordinary concrete and other reference materials. researchgate.net A study on xLi₂OB₂O₃ glasses showed that the sample with the composition 0.4Li₂OB₂O₃ was highly effective, blocking about 85% of incident neutron radiation. bohrium.com The addition of Bi₂O₃ to this compound glasses also leads to a substantial increase in both gamma-ray and neutron attenuation capabilities. sci-hub.se
The table below summarizes the radiation shielding properties of various doped this compound glass systems.
| Glass System | Dopant | Radiation Type | Key Finding | Reference |
| 50Li₂O:20CaO:30−x(B₂O₃) | Dy₂O₃ | Photon, Neutron | Increasing Dy₂O₃ improves shielding; ΣR values from 0.1460 to 0.1475 cm⁻¹ | researchgate.net |
| xLi₂OB₂O₃ | - | Neutron | 0.4Li₂OB₂O₃ blocked ~85% of incident neutrons | bohrium.com |
| (65-x)B₂O₃-10Sb₂O₃-25Li₂O | Bi₂O₃ | Photon, Neutron | BSLB20 sample showed the best fast neutron removal cross-section | ajol.info |
| This compound | Colemanite | Gamma | 40% colemanite content gave the best shielding results | dergipark.org.tr |
| This compound | CoO | Gamma, Neutron | Adding CoO improves both gamma and neutron absorption | iaea.org |
Crystal Growth and Crystal Engineering of Lithium Borate Compounds
Czochralski Technique for Single Crystal Growth
The Czochralski (Cz) technique is a well-established melt growth method used to produce large, high-quality single crystals of various materials, including certain lithium borate (B1201080) compounds. This method involves dipping a seed crystal into a molten bath of the source material and slowly pulling it upward while rotating it. The precise control of the pulling rate, rotation speed, and thermal gradients in the furnace is essential for growing crack-free, optically uniform crystals. acs.org
Several lithium borate crystals, such as lithium tetraborate (B1243019) (Li₂B₄O₇) and cerium-doped lithium gadolinium borate (Li₆Gd(BO₃)₃:Ce), have been successfully grown using this technique. hbni.ac.inaip.org For Li₂B₄O₇, optimizing the thermal gradient has been identified as a key factor in obtaining crack-free crystals measuring 20–30 mm in diameter. acs.org Similarly, large, transparent, and crack-free single crystals of Li₆Gd(BO₃)₃ have been grown, which are of interest for applications like neutron detection. aip.org The process for doped Li₂B₄O₇ crystals involves pulling rates between 0.18 and 0.6 mm/h and rotation rates from 4.0 to 11 rpm. sci-hub.se For Li₆Gd(BO₃)₃:Ce, typical growth parameters include a pull rate of 0.5-0.7 mm/h and a rotation rate of 10-15 rpm from a melt heated to 900°C. aip.org
However, the Czochralski method can present challenges. For instance, when growing lithium gadolinium borate, the use of standard cylindrical crucibles can lead to a concave growth interface, making it difficult to achieve large-diameter crystals. google.com Specialized crucible shapes and after-heating devices have been developed to mitigate this issue by controlling heat flow and melt convection. google.com
Table 1: Czochralski Growth Parameters for Select this compound Compounds
| Compound | Pull Rate (mm/h) | Rotation Rate (rpm) | Growth Temperature (°C) | Reference(s) |
|---|---|---|---|---|
| Li₆Gd(BO₃)₃:Ce | 0.5 - 0.7 | 10 - 15 | ~900 | aip.org |
| Li₆Gd(BO₃)₃ | 0.1 - 2 | 1 - 10 | 800 - 865 | google.com |
| Li₂B₄O₇ (doped) | 0.1 - 0.47 | 4.0 - 11 | - | sci-hub.se |
Note: The table presents a range of reported parameters; specific conditions vary based on equipment and desired crystal characteristics.
Top-Seeded Solution Growth (TSSG) Methods
The Top-Seeded Solution Growth (TSSG) method is particularly favored for growing borate crystals that melt incongruently or have very high viscosity melts. mdpi.comosti.gov This technique involves dissolving the crystal components in a suitable solvent, or "flux," at a high temperature to create a supersaturated solution. A seed crystal is then introduced to the surface of the solution, and the temperature is slowly lowered, causing the dissolved material to crystallize onto the seed. nih.gov
This method is widely used for producing large, high-quality crystals of cesium this compound (CsLiB₆O₁₀ or CLBO) and lithium triborate (LiB₃O₅ or LBO). mdpi.comosti.gov For CLBO, which melts congruently, TSSG is still preferred because a B₂O₃-poor self-flux can be used to significantly reduce the high viscosity of the stoichiometric melt. mdpi.com The development of advanced TSSG units with options for both seed and crucible rotation is crucial for managing highly viscous solutions and achieving uniform growth. nih.govresearchgate.net
Research has shown that the choice of flux is critical. While self-flux systems are common for CLBO, they can be unstable and highly viscous. mdpi.com An alternative, newly developed flux system using Cs₂O–Li₂O–MoO₃ has been successfully employed to grow high-quality, large Al-doped CLBO crystals. mdpi.com This flux system operates at a lower saturation temperature (800–811 °C) compared to the self-flux system (837–844 °C), which is beneficial for maintaining stable growth conditions. mdpi.com For LBO, which melts incongruently, a flux with excess B₂O₃ is typically used. osti.gov
Table 2: TSSG Growth Findings for this compound Crystals
| Compound | Flux System | Saturation Temperature (°C) | Key Advantages of Method/Flux | Reference(s) |
|---|---|---|---|---|
| CsLiB₆O₁₀ (CLBO) | Self-flux (B₂O₃-poor) | 837 - 844 | Reduces high viscosity of stoichiometric melt | mdpi.com |
| Al-doped CLBO | Cs₂O–Li₂O–MoO₃ | 800 - 811 | Lower viscosity and volatility, stable growth | mdpi.com |
| LiB₃O₅ (LBO) | B₂O₃-rich | ~834 | Enables growth of incongruently melting compound | osti.gov |
Hydrothermal Crystal Growth for Specific this compound Phases
Hydrothermal growth offers a distinct advantage for synthesizing crystals that are unsuitable for melt techniques due to incongruent melting or high melt viscosity, which can lead to glass formation. dtic.mil This method uses water as a solvent under high temperature and pressure to dissolve nutrient material in one zone of an autoclave and transport it to a cooler zone, where it crystallizes on a seed. This technique operates at lower temperatures than melt growth, reducing thermal strain and defect formation. dtic.mil
This method has been particularly successful for growing large single crystals of gamma-lithium metaborate (B1245444) (γ-LiBO₂). researchgate.netcapes.gov.br Favorable conditions for γ-LiBO₂ synthesis were found in a dilute aqueous lithium hydroxide (B78521) (LiOH) solution. researchgate.netcapes.gov.br Seeded growth experiments achieved a maximum rate of 2.1 mm/day with a dissolution zone temperature of 535°C and a growth zone temperature of 495°C, allowing for the growth of centimeter-sized crystals in under a week. researchgate.netcapes.gov.br
However, the hydrothermal method is not universally applicable to all lithium borates. Attempts to grow lithium tetraborate (Li₂B₄O₇) hydrothermally have shown that it is not the stable phase under typical hydrothermal conditions. dtic.mil Experiments revealed that Li₂B₄O₇ tends to dissolve and recrystallize as the more stable γ-LiBO₂ phase at temperatures between 350°C and 550°C. dtic.mil While small Li₂B₄O₇ crystals (1-3 mm) were formed in a spontaneous nucleation experiment under specific subcritical conditions, achieving large, high-quality bulk crystals via this method remains a challenge. dtic.mil Other phases, such as Li₃B₅O₈(OH)₂, have been successfully crystallized in the Li₂O-B₂O₃-H₂O system at 250°C. cambridge.org
Table 3: Hydrothermal Growth Parameters for γ-LiBO₂
| Parameter | Condition/Value | Reference(s) |
|---|---|---|
| Solvent/Mineralizer | Dilute aqueous LiOH | researchgate.netcapes.gov.br |
| Dissolution Zone Temperature | 535°C | researchgate.netcapes.gov.br |
| Growth Zone Temperature | 495°C | researchgate.netcapes.gov.br |
| Maximum Growth Rate | 2.1 mm/day | researchgate.netcapes.gov.br |
Challenges in Growing High-Quality this compound Crystals
Despite the availability of advanced growth techniques, producing large, defect-free this compound crystals is fraught with challenges that are specific to the material's chemistry and physical properties.
A primary obstacle for many borate melts is their high viscosity . mdpi.comdtic.mil High viscosity impedes atomic diffusion and heat transfer within the melt, which can lead to the formation of defects such as inclusions and limit the achievable crystal size. mdpi.comosti.gov This is a significant issue in the TSSG growth of CLBO and LBO, necessitating the use of fluxes to lower the melt viscosity. mdpi.com
Several this compound compounds melt incongruently , meaning they decompose into a liquid and a different solid phase upon melting. dtic.mil This property makes them unsuitable for direct melt growth techniques like the Czochralski method and requires the use of solution-based methods like TSSG or hydrothermal growth. dtic.mil
The hygroscopic nature of certain compounds, particularly CLBO, poses a major challenge. CLBO crystals are highly susceptible to moisture, which can cause their surfaces to deteriorate and can lead to cracking, severely limiting their practical application. mdpi.com This requires strict control over the humidity of the processing and operating environments.
Controlling thermal gradients is another critical challenge. In the Czochralski growth of Li₂B₄O₇, improper thermal gradients are a primary cause of crystal cracking and the formation of a central core defect, which negatively impacts the crystal's physical properties. acs.orgresearchgate.net Similarly, in the Cz growth of other borates, strong forced convection in the melt can disrupt the thermal profile at the growth interface, leading to defects and limiting crystal diameter. google.com
Finally, the incorporation of dopants can be difficult. In Bridgman growth of lithium borates, attempts to dope (B7801613) the crystal in bulk have resulted in inhomogeneous dopant concentrations. dtic.mil Furthermore, high sintering temperatures required for some single-crystal synthesis methods can lead to issues like lithium evaporation and cationic disorder. oup.com
Interactions of Lithium Borates with Other Chemical Systems and Modifiers
Influence of Metal Oxides (e.g., Al₂O₃, PbO, ZnO, WO₃, Bi₂O₃, La₂O₃, MoO₃) on Structure and Performance
The addition of metal oxides to lithium borate (B1201080) glasses acts as a network modifier or, in some cases, a network former, leading to substantial changes in the glass structure and its resulting properties. These oxides can alter the coordination of boron atoms, create or eliminate non-bridging oxygens (NBOs), and introduce new structural units, thereby affecting the density, mechanical strength, chemical durability, and optical performance of the glass.
The introduction of Aluminum Oxide (Al₂O₃) into the lithium borate glass network can enhance its chemical durability and physical properties. mdpi.com Alumina can limit the hygroscopic nature of borate glasses. tib-op.org In alkali borate glasses, aluminum is believed to form AlO₄ tetrahedra in preference to BO₄ tetrahedra, which can lead to an increase in the compactness of the glass structure and consequently, an increase in density. aip.org The addition of Al₂O₃ can also influence the conversion rate of BO₃ to BO₄ units, which is dependent on the Al₂O₃/Li₂O molar ratio.
Lead(II) Oxide (PbO) is a versatile component in borate glasses, capable of acting as both a network modifier and a network former depending on its concentration. inesctec.pt At low concentrations, PbO typically acts as a modifier, breaking B-O-B bonds and creating NBOs. inesctec.pt This leads to a less compact structure. Conversely, at higher concentrations, PbO can participate in the glass network, forming PbO₄ pyramids. The incorporation of PbO generally increases the refractive index and density of the glass. In lithium lead borate glasses, the addition of PbO can lead to the formation of tetrahedral BO₄ units. icm.edu.pl
Zinc Oxide (ZnO) in this compound glasses primarily acts as a network modifier. icm.edu.pl Its addition can lead to a more compact glass network, as evidenced by a decrease in the average boron-boron separation. icm.edu.pl The presence of ZnO can facilitate the conversion of trigonal BO₃ units to tetrahedral BO₄ units, which can enhance the mechanical properties of the glass. icm.edu.plresearchgate.net
Tungsten Trioxide (WO₃) and Molybdenum Trioxide (MoO₃) are known to impart semiconducting properties to borate glasses when combined with other transition metal oxides. tsijournals.com In a this compound glass system also containing V₂O₅, the addition of WO₃ was investigated to understand changes in the network structure. tsijournals.com The presence of these oxides can influence the glass transition temperature and other thermal properties.
Bismuth(III) Oxide (Bi₂O₃) significantly enhances the optical properties of this compound glasses, leading to high refractive indices and improved luminescence. researchgate.net This is attributed to its high atomic number and unique electronic properties. researchgate.net The addition of Bi₂O₃ can also lower the phonon energy of the glass, which is beneficial for certain optical applications. icm.edu.pl
Lanthanum Oxide (La₂O₃) , like other rare earth oxides, can be incorporated into the this compound glass network to modify its properties. While specific detailed findings for La₂O₃ in the provided context are limited, the general effect of rare earth oxides is to increase the density and modify the optical and thermal characteristics of the glass.
| Metal Oxide | Typical Role | Key Effects on Structure and Performance | References |
|---|---|---|---|
| Aluminum Oxide (Al₂O₃) | Network Modifier/Former | Enhances chemical durability and physical properties. mdpi.com Promotes the formation of AlO₄ tetrahedra. aip.org Influences BO₃ to BO₄ conversion. | mdpi.comtib-op.orgaip.org |
| Lead(II) Oxide (PbO) | Network Modifier/Former | Increases refractive index and density. Can create non-bridging oxygens at low concentrations. inesctec.pt Participates in the network at high concentrations. inesctec.pt | inesctec.pticm.edu.pl |
| Zinc Oxide (ZnO) | Network Modifier | Promotes the conversion of BO₃ to BO₄ units. icm.edu.pl Leads to a more compact glass structure. icm.edu.pl Improves mechanical properties. researchgate.net | icm.edu.plresearchgate.net |
| Tungsten Trioxide (WO₃) | Network Modifier | Imparts semiconducting properties in combination with other transition metal oxides. tsijournals.com Affects thermal properties. | tsijournals.com |
| Bismuth(III) Oxide (Bi₂O₃) | Network Modifier | Significantly enhances refractive index and luminescence. researchgate.net Lowers the phonon energy of the glass. icm.edu.pl | icm.edu.plresearchgate.net |
| Molybdenum Trioxide (MoO₃) | Network Modifier | Contributes to semiconducting behavior in certain compositions. tsijournals.com Influences thermal characteristics. | tsijournals.com |
Doping Effects of Transition Metal and Rare Earth Ions
The incorporation of small amounts of transition metal or rare earth ions into the this compound glass matrix can induce unique optical, magnetic, and electrical properties. These ions act as spectroscopic probes, allowing for the investigation of the local structure and bonding environment within the glass.
Transition Metal Ions:
Transition metal oxides are often added to borate glasses to modify their properties for applications such as memory switching and optical devices. bibliotekanauki.pl These ions can exist in multiple valence states, which significantly influences the glass's characteristics. For instance, the presence of transition metals can enhance the mechanical properties of this compound glasses. researchgate.net
Copper (Cu²⁺): In this compound glasses, Cu²⁺ ions typically occupy tetragonally distorted octahedral sites. ingentaconnect.com The incorporation of CuO can lead to the formation of non-bridging oxygens and modify the BO₃ to BO₄ ratio. ingentaconnect.com
Iron (Fe²⁺/Fe³⁺): The addition of Fe₂O₃ to this compound glasses can increase their density and refractive index due to the compaction of the glass structure. bibliotekanauki.pl
Manganese (Mn²⁺): Manganese-doped this compound glasses have been studied for their dosimetric properties. The presence of manganese can influence the optical energy gap of the glass. researchgate.net
Vanadium (V⁴⁺/V⁵⁺): Vanadium-containing this compound glasses are known for their semiconducting properties. tsijournals.com
| Transition Metal Ion | Common Oxidation State(s) | Notable Effects | References |
|---|---|---|---|
| Copper (Cu) | Cu²⁺ | Acts as a structural probe, occupying distorted octahedral sites. ingentaconnect.com | ingentaconnect.com |
| Iron (Fe) | Fe²⁺, Fe³⁺ | Increases density and refractive index. bibliotekanauki.pl | bibliotekanauki.pl |
| Manganese (Mn) | Mn²⁺ | Influences optical and dosimetric properties. researchgate.net | researchgate.net |
| Vanadium (V) | V⁴⁺, V⁵⁺ | Imparts semiconducting properties. tsijournals.com | tsijournals.com |
Rare Earth Ions:
Rare earth ions are widely used as dopants in this compound glasses to create materials for lasers, fiber amplifiers, and other photonic applications due to their characteristic sharp and intense emission bands. thaiscience.inforesearchgate.net Borate glasses are excellent hosts for rare earth ions due to their good solubility and high transparency. thaiscience.info
Neodymium (Nd³⁺): Nd³⁺-doped this compound glasses are promising materials for single-mode fiber amplifiers operating at 1.3 μm. thaiscience.info The spectroscopic properties of Nd³⁺ are sensitive to the glass composition, with parameters like the Judd-Ofelt intensity parameters (Ωλ) providing insight into the local environment of the ion. thaiscience.inforesearchgate.net
Europium (Eu³⁺): Eu³⁺ is a common activator for red phosphors. In lithium aluminoborate glass, Eu³⁺ doping can lead to high photoluminescence quantum efficiency, with intense red emission. researchgate.net
Dysprosium (Dy³⁺): Dy³⁺-doped glasses are of interest for white light generation due to their emission in the blue and yellow-orange regions of the spectrum. mdpi.combohrium.com The substitution of B₂O₃ with Dy₂O₃ in lithium-aluminum-borate glass can increase the density and refractive index while decreasing the optical band gap. mdpi.com
Samarium (Sm³⁺): Sm³⁺-doped glasses exhibit strong emission in the orange-red region, making them suitable for applications in color displays and visible solid-state lasers. kemdikbud.go.id
Praseodymium (Pr³⁺): Pr³⁺-doped lithium bismuth borate glasses have been investigated for their potential in visible laser applications, particularly for the blue transition. sapub.org
| Rare Earth Ion | Key Emission Wavelengths/Colors | Potential Applications | References |
|---|---|---|---|
| Neodymium (Nd³⁺) | NIR (e.g., 1059 nm, 1333 nm) | Fiber amplifiers, lasers. thaiscience.inforesearchgate.net | thaiscience.inforesearchgate.netresearchgate.net |
| Europium (Eu³⁺) | Red (e.g., ~612 nm) | Red phosphors for LEDs. researchgate.net | researchgate.net |
| Dysprosium (Dy³⁺) | Blue (~481 nm), Yellow (~575 nm) | White light generation, yellow lasers. mdpi.combohrium.com | mdpi.combohrium.com |
| Samarium (Sm³⁺) | Orange-Red | Color displays, visible lasers. kemdikbud.go.id | kemdikbud.go.id |
| Praseodymium (Pr³⁺) | Blue (~491 nm), Green (~530 nm), Red (~606 nm) | Visible lasers, fiber amplifiers. sapub.org | sapub.org |
Formation of Ternary and Quaternary this compound Glass Systems
The development of ternary and quaternary this compound glass systems involves the combination of this compound with one or more additional oxides to achieve specific functionalities. These multi-component systems offer a wider range of tunable properties compared to binary this compound glasses.
Ternary Systems:
A common approach is the formation of a Li₂O-B₂O₃-MₓOᵧ system, where MₓOᵧ is a third oxide component. For example, the Li₂O-Al₂O₃-B₂O₃ system is studied for its potential as a solid electrolyte, where the addition of Al₂O₃ improves moisture resistance. tib-op.org In such systems, the ionic conductivity is highly dependent on the lithium content, with higher Li₂O concentrations generally leading to increased conductivity. tib-op.org Another example is the Li₂O-B₂O₃-ZnO system, where ZnO acts as a modifier to improve the glass network. ijmmm.orgacs.org
Quaternary Systems:
Emerging Research Frontiers and Future Directions in Lithium Borate Chemistry
Advanced Computational Design of Novel Lithium Borate (B1201080) Materials
The design of new materials has been revolutionized by computational methods, allowing for the prediction of properties and the screening of candidate compounds before synthesis. In the realm of lithium borates, Density Functional Theory (DFT) and Machine Learning (ML) are at the forefront of this transformation.
DFT calculations are instrumental in understanding the electronic structure and stability of lithium borate compounds. rsc.org Researchers use DFT to predict fundamental properties like ionic conductivity, electrochemical stability, and voltage in the context of battery materials. rsc.orgmdpi.com For instance, high-throughput ab initio computing based on DFT has been used to identify novel mixed polyanion compounds, including borates, as potential high-capacity cathode materials. mdpi.com This computational screening accelerates the discovery process by narrowing down the vast chemical space to the most promising candidates. mdpi.comiapchem.org DFT modeling also helps to clarify the complex molecular structures of materials like lithium boron-oxynitride (LiBON) amorphous thin films, correlating structural arrangements with properties like ionic conductivity. chalmers.se By combining DFT with experimental techniques like Raman spectroscopy, a deeper understanding of the melt structures of crystals like lithium tetraborate (B1243019) (Li₂B₄O₇) can be achieved. researchgate.net
Machine learning, often integrated with DFT, further enhances the design process. ML potentials can model the complex interactions in this compound glasses with high accuracy, enabling simulations of structural changes under various conditions, such as compression. researchgate.netaps.org This is particularly useful for understanding how modifications in the borate network, like the conversion of threefold coordinated boron to fourfold coordinated boron, affect the material's properties. researchgate.netaps.org ML models are also being developed to predict ionic conductivity directly from a material's structure, significantly speeding up the search for new solid-state electrolytes. aps.orgmdpi.comacs.org By training on large datasets of known materials, these models can identify key structural features that lead to high lithium mobility, guiding researchers toward the synthesis of next-generation superionic conductors. aps.orgacs.org
Table 1: Computational Methods in this compound Material Design
| Computational Method | Application | Research Focus | Key Findings | Citations |
| Density Functional Theory (DFT) | High-Throughput Screening | Discovery of new cathode materials | Identified novel carbonophosphates and carbonosilicates with high specific energy potential. | mdpi.com |
| Structural Analysis | Understanding LiBON amorphous thin films | Revealed nitrogen incorporation leads to changes in boron coordination, impacting ionic conductivity. | chalmers.se | |
| Electrolyte Design | Predicting properties of electrolyte molecules | Enables efficient screening of candidates by calculating solubility, conductivity, and stability. | rsc.org | |
| Machine Learning (ML) | Interatomic Potentials | Modeling glass structures under deformation | Showed how boron coordination changes under compression in this compound glasses. | researchgate.netaps.org |
| Predictive Modeling | Screening for fast Li-ion conductors | ML-guided search is significantly more effective than random search in identifying new superionic conductors. | acs.org | |
| Property Prediction | Designing descriptors for high lithium mobility | Developed heuristics to predict materials with high ionic conductivity based on the potential energy landscape. | aps.org |
Integration of Lithium Borates in Multifunctional Material Systems
Lithium borates are increasingly being integrated into composite materials to create multifunctional systems with enhanced performance. These composites often leverage the unique properties of lithium borates, such as their ionic conductivity and chemical stability, in combination with other materials to address challenges in applications like all-solid-state batteries.
In the quest for safer and more efficient energy storage, lithium borates are key components in solid-state electrolytes. google.com Atomic layer deposition (ALD) has been used to create thin, uniform coatings of this compound on electrodes, which can serve as protective interfacial layers or as solid electrolytes themselves. anl.govacs.org These coatings have been shown to protect cathodes at elevated potentials and exhibit good lithium-ion kinetics. acs.org The composition of these films can be tuned, for example by creating lithium borophosphate, to optimize ionic conductivity. acs.org
Composite cathodes are another area of active research. To overcome the limitations of lithium-sulfur (Li-S) batteries, such as the dissolution of polysulfides, researchers have incorporated this compound glass ceramics into sulfur cathodes. acs.orgfigshare.com In one study, a composite of this compound (LBO) glass ceramic, multiwalled carbon nanotubes (CNT), and sulfur was synthesized. acs.orgfigshare.com This LBO–CNT/S composite demonstrated enhanced electrochemical performance, attributed to the synergistic interaction between the ion-conducting LBO and the electron-conducting CNT network. acs.org Similarly, this compound polycarbonates have been developed as binders for high-capacity composite cathodes. researchgate.netox.ac.uk These polymer binders, which have borate anions immobilized on the polycarbonate segments, act as single-ion conductors, achieving high Li-ion conductivity and improving capacity retention in all-solid-state batteries. researchgate.netox.ac.uk
Table 2: this compound in Multifunctional Composites
| Composite System | Role of this compound | Other Components | Enhanced Property | Application | Citations |
| LBO-CNT/S Cathode | Ionic conductor, traps polysulfides | Multiwalled Carbon Nanotubes (CNTs), Sulfur | Electrochemical performance, reversible capacity | Lithium-Sulfur Batteries | acs.orgfigshare.com |
| This compound Polycarbonate Binder | Single-ion conductor, binder | Poly(ethylene oxide), LiNi₀.₈Co₀.₁Mn₀.₁O₂ | Ionic conductivity, capacity retention | All-Solid-State Batteries | researchgate.netox.ac.uk |
| ALD this compound Coating | Solid electrolyte, protective layer | LiMn₂O₄ electrode | Interfacial stability, Li-ion kinetics | Lithium-Ion Batteries | anl.govacs.org |
| Lithium Borohydride (B1222165) Composite | Hydrogen storage | Single-Walled Carbon Nanotubes (SWCNTs) | Air stability, hydrogen adsorption capacity | Hydrogen Storage | rsc.org |
Sustainable Synthesis Routes and Resource Utilization
As the demand for lithium grows, particularly for batteries, sustainable sourcing and synthesis of lithium compounds are becoming critically important. A significant area of research focuses on extracting lithium from unconventional sources, including waste from existing mining operations.
Mining company Rio Tinto has pioneered a process to recover battery-grade lithium from 90-year-old waste piles at its borate mine in California. australianmining.com.auriotinto.com The process involves roasting and leaching the waste rock, which contains lithium, to extract it in an economically viable way. riotinto.comborates.today A demonstration plant has been established with the goal of scaling up production significantly, turning waste material into a valuable resource for the low-carbon economy. australianmining.com.auriotinto.com This approach avoids the need for new mining, reducing the environmental footprint of lithium production. australianmining.com.au
Similar efforts are underway elsewhere. Eti Maden in Turkey has developed a plant to produce lithium carbonate from the liquid waste generated during boron refinement. borates.today This process, developed through domestic R&D, aims to supply a significant portion of the country's lithium needs from a secondary resource. borates.today Beyond waste reprocessing, new mineral deposits that contain both lithium and boron, such as Jadarite (LiNaSiB₃O₇(OH)) found in Serbia, are being explored. australianmining.com.augoogle.com The development of processing methods for such minerals involves complex steps like acid digestion followed by separation of the valuable boron and lithium products. google.com Another sustainable approach being considered for lithium clay deposits involves using elemental sulfur in a process that generates carbon-free energy, which could power the mining operation itself. innovationnewsnetwork.com
Table 3: Sustainable Lithium Recovery from Borate Sources
| Project/Company | Source Material | Recovery Method | Potential Output | Key Advantage | Citations |
| Rio Tinto (California, USA) | Borate mining waste rock | Roasting and leaching | 5,000 tonnes/year (production scale goal) | Utilizes existing waste, no new mining required | australianmining.com.auriotinto.com |
| Eti Maden (Turkey) | Liquid waste from boron refining | Proprietary process | 600 tonnes/year (when fully operational) | Creates value from industrial waste stream | borates.today |
| Jadar Project (Serbia) | Jadarite ore (LiNaSiB₃O₇(OH)) | Acid digestion and chemical separation | Feasibility study stage | Co-production of valuable boron and lithium products | australianmining.com.augoogle.com |
| Valjevo Project (Serbia) | Lithium-hosting clays (B1170129) and borate minerals | Emulsification with heated water | Under consideration | Potential for carbon-free energy generation during processing | innovationnewsnetwork.com |
Exploration of New Isotopic Enrichment Methodologies
The separation of lithium isotopes (⁶Li and ⁷Li) is crucial for the nuclear industry, where ⁶Li is a key material. Research into more efficient and scalable enrichment methodologies is ongoing, with several techniques involving this compound compounds.
Laser Isotope Separation (LIS) is a promising technique that leverages the slight differences in the absorption spectra of isotopes. google.com In two-step photoionization, a tunable dye laser selectively excites one lithium isotope, which is then ionized by a second laser and separated using a mass spectrometer. google.comaip.orgrrcat.gov.in This method can achieve a high degree of selectivity. aip.org Materials like beta-barium borate (BBO) crystals are used for frequency doubling of the lasers to achieve the necessary wavelengths for this process. aip.org
Chemical exchange methods offer an alternative to laser-based techniques. Liquid-liquid extraction using crown ethers as complexing agents has shown significant separation factors for lithium isotopes. capes.gov.br For example, using benzo-15-crown-5, a single-stage separation factor (α) for ⁶Li/⁷Li of up to 1.044 has been achieved. capes.gov.br Recent studies have explored modifying these crown ethers with different functional groups to enhance their selectivity, providing a theoretical basis for designing even more efficient extractants. rsc.org
Thermal Ionization Mass Spectrometry (TIMS) is a technique for precise isotopic analysis, and methods have been developed that use this compound directly. researchgate.netosti.gov A novel approach involves the fusion of lithium-containing samples with a sodium borate flux directly on the mass spectrometer's filament. researchgate.net This produces NaLiBO₂⁺ ions, and the ⁶Li/⁷Li ratio can be determined by monitoring specific ion masses. researchgate.net This technique simplifies the analysis of refractory materials by avoiding complex dissolution and purification steps. researchgate.net Furthermore, extraction chromatography using lithium tetrafluoroborate (B81430) has been studied for the multiplication of the isotope effect. researchgate.net
Table 4: Methodologies for Lithium Isotope Enrichment
| Method | Principle | Key Materials/Reagents | Reported Separation Factor (α) or Precision | Key Feature | Citations |
| Laser Photoionization | Selective laser excitation and ionization of one isotope | Tunable dye lasers, beta-barium borate (BBO) crystals | High selectivity demonstrated | High degree of isotopic selectivity | google.comaip.org |
| Liquid-Liquid Extraction | Isotope-selective complexation and phase transfer | Benzo-15-crown-5 (B15C5) and its derivatives, Chloroform | Up to 1.044 (⁶Li/⁷Li) with B15C5 | High separation factor for a chemical exchange method | capes.gov.brrsc.org |
| Thermal Ionization Mass Spectrometry (TIMS) | Mass analysis of thermally ionized lithium tetraborate ions | Lithium tetraborate (Li₂B₄O₇), Sodium borate flux | Precision of 1.3 per thousand (1σ) | Reduces isotopic fractionation during analysis | researchgate.netosti.gov |
| Extraction Chromatography | Multiplication of single-stage separation effect | Lithium tetrafluoroborate, Benzo-15-crown-5 | α for ¹⁰B/¹¹B not larger than 1.005 | Allows for multiplication of the isotope effect | researchgate.net |
Tailoring this compound Structures for Enhanced Quantum Phenomena
This compound crystals and glasses are exceptional host materials for a variety of optically active centers, enabling the tailoring of their structures for applications in quantum electronics and photonics. Their wide transparency range, high laser damage threshold, and chemical stability make them ideal for nonlinear optics and as hosts for luminescent ions and quantum dots. itl.waw.plresearchgate.netmdpi.com
Nonlinear optical (NLO) phenomena are a hallmark of certain non-centrosymmetric this compound crystals. Lithium triborate (LiB₃O₅, LBO) is a prominent NLO crystal used for frequency conversion, such as second-harmonic generation (SHG) of high-intensity lasers. researchgate.net Its properties arise from the arrangement of anionic boron-oxygen groups in the crystal structure. researchgate.net Researchers are designing new composite NLO crystals by combining borate groups with other functional units. For example, a this compound-squarate crystal was synthesized that exhibits a large birefringence due to the synergistic effect of the triangular (BO₃)³⁻ and square (C₄O₄)²⁻ groups. acs.org Lithium tetraborate (Li₂B₄O₇) is another crystal with NLO properties suitable for generating ultraviolet light. researchgate.net
The doping of this compound glasses with rare-earth ions is a common strategy to produce materials with specific luminescent properties. Glasses doped with ions like Dysprosium (Dy³⁺) or Europium (Eu³⁺) exhibit strong emissions in the visible spectrum (e.g., yellow and red, respectively) and are being investigated for applications in solid-state lighting and photonics. orcid.orgresearchgate.net The local environment of the rare-earth ions within the glass matrix, which can be studied through spectroscopic techniques, influences the luminescence efficiency and lifetime. orcid.orgresearchgate.net
Furthermore, this compound glasses can serve as hosts for quantum dots (QDs). The integration of QDs, such as Cadmium Sulfide (CdS), into this compound glass fibers has been explored for applications like spark detectors. itmo.ru In other research, ZnS quantum dots were irradiated and deposited as a sensitizing layer on a ZnO photoelectrode for solar cells, demonstrating how the properties of the quantum dots can be influenced by their environment and processing. researchgate.net
Table 5: Tailoring this compound for Quantum Phenomena
| This compound Material | Tailored Phenomenon | Dopant / Active Center | Potential Application | Key Properties | Citations |
| Lithium Triborate (LiB₃O₅) Crystal | Nonlinear Optics (NLO) | None (intrinsic) | Laser frequency conversion (SHG) | High laser damage threshold, broad transparency | researchgate.netmdpi.com |
| This compound-Squarate Crystal | Nonlinear Optics (NLO) | Squarate (C₄O₄)²⁻ groups | Frequency conversion | Large birefringence | acs.org |
| Dy³⁺-doped this compound Glass | Luminescence (Yellow) | Dysprosium (Dy³⁺) ions | Solid-state lighting | Strong visible emission | researchgate.net |
| Eu³⁺-doped this compound Glass | Luminescence (Red) | Europium (Eu³⁺) ions | Photonic devices | Dazzling red luminescence | orcid.org |
| This compound Glass with QDs | Sensitization / Detection | Cadmium Sulfide (CdS) or Zinc Sulfide (ZnS) QDs | Solar cells, spark detectors | Hosting capability for quantum dots | itmo.ruresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
